3,5-Difluoroisonicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-difluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWDDFVJHGAJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602591 | |
| Record name | 3,5-Difluoropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903522-29-2 | |
| Record name | 3,5-Difluoropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoroisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 3,5-Difluoroisonicotinic Acid
Abstract: this compound is a halogenated heterocyclic compound that serves as a valuable building block in chemical synthesis, particularly in the development of novel pharmaceutical agents. The presence of two fluorine atoms on the pyridine ring significantly influences its electronic properties, reactivity, and the physiological characteristics of its derivatives. This document provides a comprehensive overview of the known chemical and physical properties of this compound, details on its structural characteristics, and relevant experimental protocols.
Core Chemical and Physical Properties
This compound is a white solid at room temperature.[1] Its core properties are summarized below, highlighting its identity and physical characteristics. The fluorine substituents are known to increase the acidity of the carboxylic acid group, as reflected in the predicted pKa value.
| Property | Value | Source |
| Molecular Formula | C₆H₃F₂NO₂ | [2][3] |
| Molecular Weight | 159.09 g/mol | [1][4] |
| CAS Number | 903522-29-2 | [2][5] |
| Appearance | White Solid | [1] |
| Melting Point | 146°C | [1][6] |
| Boiling Point | 317°C | [6] |
| Density | 1.535 g/cm³ | [6] |
| pKa | 1.51 ± 0.10 (Predicted) | [1][6] |
| InChI Key | DRWDDFVJHGAJTN-UHFFFAOYSA-N | [1] |
| SMILES | OC(=O)c1c(F)cncc1F |
Spectroscopic and Crystallographic Data
The structural properties of this compound have been elucidated through single-crystal X-ray diffraction. The molecule crystallizes in a monoclinic system. A key structural feature is the formation of a one-dimensional supramolecular chain via O—H···N hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of an adjacent molecule.[7]
| Parameter | Value | Source |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/n | [7] |
| a | 6.8050(10) Å | [7] |
| b | 6.8443(9) Å | [7] |
| c | 12.7196(14) Å | [7] |
| β | 94.562(4)° | [7] |
| Volume (V) | 590.54(13) ų | [7] |
| Z | 4 | [7] |
Chemical Reactivity and Applications
This compound is primarily utilized as a specialized building block in organic and medicinal chemistry. Its reactivity is centered around the carboxylic acid functional group and the fluorinated pyridine ring.
-
Precursor for Derivatives: It is a key intermediate in the synthesis of more complex molecules, such as pyridyl-fused lactam derivatives.[1][5]
-
Role of Fluorine: The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the pyridine ring and modulates the acidity of the carboxyl group. In drug development, the incorporation of fluorine can improve metabolic stability, binding affinity, and bioavailability of the final compound.
The general workflow for utilizing a chemical building block like this compound in a research context is outlined below.
Caption: General workflow for synthesis and characterization using a chemical building block.
Experimental Protocols
Protocol for Single-Crystal Growth
This protocol describes the method used to obtain single crystals of this compound suitable for X-ray diffraction analysis.[7]
-
Dissolution: Add 1.59 g (0.01 mol) of this compound to a solvent mixture of 10 mL of tetrahydrofuran (THF) and 1 mL of double-distilled water at room temperature.
-
Stirring: Stir the solution for 10 minutes until the solid is fully dissolved.
-
Filtration: Filter the solution to remove any particulate impurities.
-
Crystallization: Allow the filtered solution to stand undisturbed and evaporate slowly at ambient temperature.
-
Harvesting: Collect the resulting colorless block-shaped crystals. The reported yield for this method is 67.3%.[7]
Application in Drug Discovery Workflow (Hypothetical)
As a fluorinated building block, this compound is an attractive starting point for library synthesis in drug discovery. The following diagram illustrates its potential role in a typical early-stage drug discovery process targeting a specific enzyme.
Caption: Role of a building block in an early-stage drug discovery pipeline.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazards: It is harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), and can cause serious eye damage (Eye Damage 1).[1]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[8] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[1] Recommended storage temperature is between 2-8°C.[1][6]
-
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Skin: Remove contaminated clothing and rinse skin thoroughly with water.[9]
-
Ingestion: If swallowed, rinse mouth and seek immediate medical attention.
-
References
- 1. This compound | 903522-29-2 [m.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7 [sigmaaldrich.com]
- 5. This compound | 903522-29-2 [chemicalbook.com]
- 6. This compound | 903522-29-2 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 3,5-Difluoroisonicotinic Acid (CAS Number: 903522-29-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Difluoroisonicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document consolidates its chemical and physical properties, safety and handling information, and its current and potential applications in the development of novel therapeutics.
Core Chemical and Physical Properties
This compound is a white solid compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and theoretical modeling.
| Property | Value | Source(s) |
| CAS Number | 902522-29-2 | [2][3] |
| Molecular Formula | C₆H₃F₂NO₂ | [3] |
| Molecular Weight | 159.09 g/mol | [3] |
| Appearance | White solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa (Predicted) | 1.51 ± 0.10 | [1] |
| Solubility | Not available |
Synthesis and Formulation
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of more complex, biologically active molecules. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to improved metabolic stability, binding affinity, and bioavailability.
Its primary application lies in its use as a scaffold for the development of novel therapeutic agents. It is particularly valuable in the synthesis of pyridyl-fused lactam derivatives, a class of compounds with potential applications in various disease areas.[2]
While specific signaling pathways directly modulated by this compound have not been extensively documented, its role as a synthetic intermediate suggests its indirect involvement in the modulation of various biological pathways through the final drug molecules it helps create. A generalized scheme of its application in a drug discovery pipeline is presented below.
Caption: Role of this compound in a typical drug discovery workflow.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes the key safety information.
| Hazard Information | Details | Source(s) |
| Signal Word | Danger | [4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage) | [4] |
| Precautionary Statements | P264, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313 | [4] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | [4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [3] |
A logical workflow for handling a chemical spill of this compound is outlined below.
Caption: Recommended workflow for handling a spill of this compound.
Conclusion
This compound is a valuable reagent for medicinal chemists and drug discovery scientists. Its fluorinated structure offers the potential to enhance the pharmacological properties of new chemical entities. While detailed biological activity and specific synthesis protocols are not widely published, its role as a key building block is evident. Further research into the synthesis and biological applications of derivatives of this compound is warranted to fully explore its potential in developing next-generation therapeutics. Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound.
References
An In-depth Technical Guide to 3,5-Difluoroisonicotinic Acid
This technical guide provides a comprehensive overview of 3,5-Difluoroisonicotinic acid, a fluorinated pyridine carboxylic acid derivative of interest to researchers and professionals in drug development and chemical synthesis. The strategic incorporation of fluorine atoms can significantly modify the physicochemical and pharmacological properties of a molecule, making this compound a valuable building block in medicinal chemistry.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its application in experimental settings, including reaction setup, analytical method development, and interpretation of results.
| Property | Value |
| Molecular Weight | 159.09 g/mol |
| Molecular Formula | C₆H₃F₂NO₂ |
| CAS Number | 903522-29-2 |
| Appearance | Solid |
| InChI Key | DRWDDFVJHGAJTN-UHFFFAOYSA-N |
| SMILES | OC(=O)c1c(F)cncc1F |
Representative Experimental Protocols
While specific, detailed synthesis and analysis protocols for this compound are not widely published, the following sections describe representative methodologies based on established procedures for structurally related halogenated pyridine carboxylic acids.
Synthesis of Halogenated Isonicotinic Acids
The synthesis of substituted isonicotinic acids often involves the oxidation of the corresponding substituted 4-methylpyridine or the hydrolysis of a corresponding nitrile. A plausible synthetic route for this compound could start from a pre-fluorinated pyridine ring.
Objective: To synthesize a di-halogenated isonicotinic acid from a suitable precursor.
Materials:
-
3,5-Dihalo-4-methylpyridine
-
Potassium permanganate (KMnO₄) or other strong oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Oxidation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the 3,5-Dihalo-4-methylpyridine in a suitable solvent like water or a mixture of pyridine and water.
-
Slowly add a strong oxidizing agent, such as potassium permanganate, in portions to the solution while maintaining the temperature with a water bath.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. The resulting manganese dioxide (MnO₂) precipitate is removed by filtration.
-
If necessary, decolorize the filtrate by adding a small amount of sodium bisulfite.
-
Acidification and Extraction: Acidify the aqueous solution to a pH of approximately 3-4 with hydrochloric acid. This will precipitate the crude carboxylic acid.
-
Collect the precipitate by filtration. If the product is soluble, extract the aqueous solution multiple times with a suitable organic solvent like diethyl ether.
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude 3,5-Dihaloisonicotinic acid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be employed to determine the purity of the compound. Isomers of pyridinecarboxylic acids can be effectively separated using mixed-mode columns that utilize both reversed-phase and cation-exchange mechanisms.[1]
-
Column: Core-shell mixed-mode C18 column.
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like phosphoric acid or formic acid.
-
Detection: UV detection at a wavelength around 255-270 nm.
-
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode would be suitable for detecting the deprotonated molecule [M-H]⁻.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are crucial for the structural elucidation of the molecule. The chemical shifts and coupling constants of the protons and carbons in the pyridine ring, as well as the fluorine signals, provide definitive structural information. For sample preparation, the compound can be dissolved in a deuterated solvent like methanol-d₄ or DMSO-d₆.
Potential Role in Drug Discovery and Signaling Pathways
Isonicotinic acid derivatives are known pharmacophores in various drug candidates, including those with anti-inflammatory and antitubercular activities.[2][3] The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[4][5]
Hypothetical Workflow in Drug Discovery
The diagram below illustrates a typical workflow for evaluating a compound like this compound in an early-stage drug discovery process.
Caption: Drug discovery workflow for this compound.
Potential Modulation of Inflammatory Signaling
Given that isonicotinic acid derivatives have shown anti-inflammatory properties, potentially through the inhibition of Reactive Oxygen Species (ROS), a compound like this compound could hypothetically modulate key inflammatory signaling pathways such as the NF-κB pathway. ROS can act as secondary messengers that activate this pathway, leading to the transcription of pro-inflammatory genes.
The following diagram illustrates this hypothetical mechanism of action.
Caption: Hypothetical modulation of the NF-κB pathway.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Difluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoroisonicotinic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyridine derivative, it serves as a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents and functional materials. The presence of two fluorine atoms on the pyridine ring can substantially alter the physicochemical properties of the parent isonicotinic acid, influencing its acidity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its role in chemical synthesis and drug discovery.
Chemical Structure and Formula
This compound, also known as 3,5-difluoropyridine-4-carboxylic acid, is an organic compound featuring a pyridine ring substituted with a carboxylic acid group at the 4-position and fluorine atoms at the 3 and 5-positions.
-
Molecular Weight: 159.09 g/mol [2]
-
CAS Number: 903522-29-2[1]
-
InChI Key: DRWDDFVJHGAJTN-UHFFFAOYSA-N
The structural formula is as follows:
Physicochemical and Crystallographic Data
While extensive experimental data for this compound is not widely published, a combination of predicted and experimentally determined properties provides a useful profile of the compound. A detailed single-crystal X-ray diffraction study has elucidated its precise solid-state structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Type |
| Appearance | White solid | Experimental |
| Molecular Formula | C₆H₃F₂NO₂ | Experimental |
| Molecular Weight | 159.09 g/mol | Calculated |
| Boiling Point | 317 °C | Predicted |
| Density | 1.535 g/cm³ | Predicted |
| pKa | 1.51 ± 0.10 | Predicted |
| Flash Point | 146 °C | Predicted |
Table 2: Crystallographic Data for this compound [3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.8050(10) |
| b (Å) | 6.8443(9) |
| c (Å) | 12.7196(14) |
| β (°) | 94.562(4) |
| Volume (ų) | 590.54(13) |
| Z | 4 |
| Temperature (K) | 150(2) |
The crystal structure reveals that the molecule is nearly planar, with the exception of the oxygen and hydrogen atoms of the carboxyl group. In the solid state, molecules of this compound form a one-dimensional supramolecular structure through O—H···N hydrogen bonds in a head-to-tail arrangement.[3]
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent protons on the pyridine ring. The chemical shift would be influenced by the deshielding effects of the nitrogen atom and the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum would show four distinct signals for the carbon atoms of the pyridine ring and one for the carboxyl carbon. The C-F couplings would be observable.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum due to the chemical equivalence of the two fluorine atoms.
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula with high accuracy. The fragmentation pattern would likely involve the loss of CO₂ from the carboxylic acid group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration, and various C-F and C-N stretching and bending modes characteristic of the fluorinated pyridine ring.
Synthesis and Reactivity
Hypothetical Synthesis Route
A plausible and common method for the synthesis of pyridine carboxylic acids is the oxidation of the corresponding alkylpyridines. Therefore, a likely synthetic route to this compound is the oxidation of 3,5-difluoro-4-methylpyridine (also known as 3,5-difluoro-γ-picoline).
Caption: Hypothetical synthesis of this compound.
Reactivity
This compound exhibits reactivity characteristic of both carboxylic acids and fluorinated pyridines.
-
The carboxylic acid group can undergo esterification, amidation, and reduction.
-
The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the two fluorine atoms. However, it can participate in nucleophilic aromatic substitution reactions, potentially displacing the fluorine atoms under harsh conditions.
Applications in Research and Drug Development
This compound is primarily used as a building block in organic synthesis. The incorporation of the 3,5-difluoropyridine moiety into a larger molecule can enhance its biological activity, improve its metabolic stability by blocking sites of oxidation, and increase its binding affinity to target proteins through favorable fluorine-protein interactions.
One of its key applications is in the synthesis of pyridyl-fused lactam derivatives .[4] These scaffolds are of interest in drug discovery due to their presence in a variety of biologically active compounds.
Experimental Protocols
Note: A specific, validated experimental protocol for the synthesis of a pyridyl-fused lactam from this compound is not publicly available. The following is a representative protocol illustrating the general chemical transformations involved.
Representative Protocol: Synthesis of a N-Aryl-3,5-difluoropyrido[4,3-b]lactam
This protocol describes a two-step process: (1) amidation of this compound with a substituted aniline, and (2) subsequent intramolecular cyclization to form the fused lactam.
Step 1: Amide Formation
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Cool the mixture to 0 °C and add a solution of a substituted aniline (e.g., 2-bromoaniline, 1.1 eq) and triethylamine (2.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding N-aryl-3,5-difluoroisonicotinamide.
Step 2: Intramolecular Cyclization (e.g., Palladium-Catalyzed)
-
In a sealable reaction vessel, combine the N-(2-bromophenyl)-3,5-difluoroisonicotinamide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq), a suitable phosphine ligand (e.g., Xantphos, 0.2 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add anhydrous dioxane as the solvent.
-
Seal the vessel and heat the reaction mixture at 100-120 °C for 18-24 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Aryl-3,5-difluoropyrido[4,3-b]lactam.
Caption: Workflow for the synthesis of a pyridyl-fused lactam.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[2]
-
Precautionary Statements: P264, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313.[2]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its unique electronic properties, conferred by the fluorine substituents, make it an attractive building block for modulating the characteristics of target molecules. While detailed experimental data on the compound itself is limited, its structural characterization and predictable reactivity provide a solid foundation for its application in synthetic chemistry. Further research into the synthesis and utility of this compound is likely to uncover new and valuable applications.
References
Technical Guide: Solubility Profile of 3,5-Difluoroisonicotinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoroisonicotinic acid is a fluorinated pyridine derivative that serves as a crucial building block in the synthesis of various biologically active molecules, particularly in pharmaceutical and agrochemical research.[1] Its molecular structure, featuring a pyridine ring substituted with two fluorine atoms and a carboxylic acid group, influences its physicochemical properties, including solubility, which is a critical parameter in drug development and formulation. Understanding the solubility of this compound in various organic solvents is essential for its use in synthesis, purification, and formulation processes.[1][2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Synonyms | 3,5-Difluoropyridine-4-carboxylic acid | [1] |
| Molecular Formula | C₆H₃F₂NO₂ | [1][3] |
| Molecular Weight | 159.09 g/mol | [1][3] |
| Appearance | White solid | [1] |
| Melting Point | 246 - 249 °C | [1] |
| Purity | ≥ 98% | [1] |
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. To facilitate research and development, the following table provides a template for the systematic recording of experimentally determined solubility data. Researchers are encouraged to populate this table with their own findings to build a comprehensive solubility profile.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | ||||
| e.g., Ethanol | ||||
| e.g., Acetone | ||||
| e.g., Dichloromethane | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Dimethyl Sulfoxide (DMSO) | ||||
| e.g., N,N-Dimethylformamide (DMF) | ||||
| e.g., Toluene |
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure. The "shake-flask" method is widely regarded as the gold standard for determining equilibrium solubility due to its reliability and accuracy.[4][5]
Principle of the Shake-Flask Method
The shake-flask method involves adding an excess amount of the solid solute to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, at which point the concentration of the dissolved solute in the solvent is at its maximum.[4][5] The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.[2][4]
Detailed Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Materials and Equipment
-
Solute: this compound (purity ≥ 98%)
-
Solvents: High-purity organic solvents (e.g., HPLC grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., HPLC with UV detector, UV-Vis spectrophotometer)
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility.
-
Precisely measure a known volume of the desired organic solvent into a sealable vial or flask.
-
Add the weighed solid to the solvent.
-
-
Equilibration:
-
Seal the vial/flask to prevent solvent evaporation.
-
Place the mixture in a temperature-controlled shaker and agitate at a constant speed. The temperature should be maintained at the desired level (e.g., 25 °C).
-
Continue agitation for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[6]
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the sample from the shaker and allow any undissolved solid to settle.
-
Carefully separate the saturated solution from the excess solid. This can be done by:
-
-
Analysis:
-
Immediately after separation, take a precise aliquot of the clear, saturated solution.
-
If the concentration is expected to be high, dilute the sample with the same solvent to bring it within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[2][5]
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).
-
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in various organic solvents is limited, this guide provides the necessary framework for researchers to generate this critical information. By following the detailed experimental protocols outlined, particularly the robust shake-flask method, scientists and drug development professionals can accurately determine the solubility profile of this important compound. The systematic collection and reporting of such data will significantly benefit the broader scientific community by facilitating the use of this compound in the synthesis and formulation of new chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Spectroscopic Data Analysis of 3,5-Difluoroisonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3,5-Difluoroisonicotinic acid based on its structure and known spectral correlations for similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2, H-6 | ~8.5 - 8.8 | Doublet of triplets (dt) or Triplet of doublets (td) | ³JHF ≈ 2-4 Hz, ⁴JHH ≈ 1-2 Hz |
| COOH | >10 | Broad Singlet | - |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C=O | ~165 - 175 | Singlet | - |
| C-3, C-5 | ~155 - 165 | Doublet | ¹JCF ≈ 230-260 Hz |
| C-4 | ~135 - 145 | Triplet | ²JCF ≈ 20-30 Hz |
| C-2, C-6 | ~140 - 150 | Doublet | ²JCF ≈ 20-30 Hz |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-3, F-5 | -110 to -130 | Triplet or Doublet of doublets | ³JHF ≈ 2-4 Hz, ⁴JFF ≈ 15-25 Hz |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C, C=N (Aromatic Ring) | 1600 - 1400 | Medium to Strong |
| C-F | 1300 - 1100 | Strong |
Table 5: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]+• | 159.01 | Molecular Ion |
| [M-OH]+ | 142.01 | Loss of hydroxyl radical |
| [M-COOH]+ | 114.02 | Loss of carboxyl group |
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility and accurate analysis. While specific published methods for this compound are scarce, the following are general procedures that would be applicable.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR (e.g., CFCl₃ or a secondary standard).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for observing fluorine-proton and fluorine-fluorine couplings.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the signals. The spectral width should be set to encompass the expected chemical shift range for aromatic fluorine atoms.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
Instrumentation and Parameters:
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule. Electron Ionization (EI) can also be used, particularly with GC-MS.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements to confirm the elemental composition.
-
Analysis: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Isomers of Difluoroisonicotinic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoroisonicotinic acids are a class of fluorinated heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the isonicotinic acid scaffold can profoundly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. These modifications make difluoroisonicotinic acid isomers valuable building blocks in the design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the known isomers of difluoroisonicotinic acid, focusing on their synthesis, physicochemical properties, spectroscopic characterization, and potential applications.
The Isomers of Difluoroisonicotinic Acid
Isonicotinic acid, or pyridine-4-carboxylic acid, has four positions on the pyridine ring available for substitution (C2, C3, C5, and C6). Therefore, there are four distinct positional isomers of difluoroisonicotinic acid:
-
2,3-Difluoroisonicotinic acid
-
2,5-Difluoroisonicotinic acid
-
2,6-Difluoroisonicotinic acid
-
3,5-Difluoroisonicotinic acid
This guide will delve into the specific properties and synthetic methodologies for each of these isomers.
Physicochemical and Spectroscopic Data of Difluoroisonicotinic Acid Isomers
A comparative summary of the key physicochemical and spectroscopic data for the isomers of difluoroisonicotinic acid is presented below. This information is crucial for the identification, characterization, and application of these compounds in various research and development settings.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Predicted pKa | Predicted Mass Spectrum (m/z) |
| 2,3-Difluoroisonicotinic acid | C₆H₃F₂NO₂ | 159.09 | 851386-31-7 | 220 (dec.) | Not available | [M+H]⁺: 160.0205, [M-H]⁻: 158.0059 |
| 2,5-Difluoroisonicotinic acid | C₆H₃F₂NO₂ | 159.09 | 851386-39-5 | Not available | Not available | Not available |
| 2,6-Difluoroisonicotinic acid | C₆H₃F₂NO₂ | 159.09 | 88912-23-6 | Not available | Not available | Not available |
| This compound | C₆H₃F₂NO₂ | 159.09 | 903522-29-2 | 146 | 1.51 ± 0.10 | [M+H]⁺: 160.0205, [M-H]⁻: 158.0059[1] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of these specialized chemical entities. Below are representative procedures gleaned from the scientific literature.
Synthesis of Difluoroisonicotinic Acid Isomers
The synthesis of difluoroisonicotinic acid isomers often involves multi-step sequences starting from commercially available fluorinated pyridines or by introducing fluorine atoms onto a pre-existing isonicotinic acid scaffold. While specific, detailed protocols for all isomers are not widely published, general synthetic strategies can be inferred from related transformations.
A common approach involves the oxidation of the corresponding difluoropicoline. For example, the synthesis of a fluoro-substituted nicotinic acid can be achieved by the oxidation of the corresponding fluorinated picoline using an oxidizing agent like potassium permanganate.
General Workflow for Synthesis:
Characterization of Difluoroisonicotinic Acid Isomers
Crystallization and X-ray Diffraction of this compound
A detailed protocol for the single-crystal growth of this compound has been reported, providing valuable structural information.[2]
-
Procedure: 1.59 g (0.01 mol) of this compound was dissolved in a mixture of 10 mL of tetrahydrofuran (THF) and 1 mL of double-distilled water at room temperature.[2]
-
The solution was stirred for 10 minutes and then filtered.[2]
-
The filtrate was allowed to evaporate slowly at ambient temperature.[2]
-
Colorless block-shaped crystals suitable for single-crystal X-ray diffraction were harvested.[2]
Spectroscopic Analysis Workflow:
The structural elucidation of the synthesized isomers relies on a combination of spectroscopic techniques.
Biological Activity and Signaling Pathways
While specific signaling pathways for the difluoroisonicotinic acid isomers themselves are not extensively documented, their utility as intermediates in the synthesis of biologically active compounds provides insight into their potential applications.
2,3-Difluoroisonicotinic acid is highlighted as a key intermediate in the development of pharmaceuticals, including anti-cancer agents and antibiotics, as well as in the formulation of agrochemicals.[3] This suggests that molecules derived from this isomer may interact with various biological targets, such as enzymes and receptors, involved in cell proliferation, bacterial metabolism, or plant growth regulation.
The general role of fluorination in medicinal chemistry is to enhance biological activity by modulating factors like metabolic stability and binding affinity.[4][5] For instance, the introduction of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
Potential Mechanism of Action for Derivatives:
Derivatives of fluorinated nicotinic acids have been investigated for a range of biological activities. For example, they can be incorporated into molecules designed to inhibit specific enzymes or modulate receptor activity. The workflow for investigating such biological activity is outlined below.
Conclusion
The isomers of difluoroisonicotinic acid represent a valuable class of building blocks for the development of new molecules with tailored properties. While comprehensive data for all isomers is still emerging, the available information highlights their potential in diverse areas of chemical research. Further investigation into the synthesis, characterization, and biological evaluation of these compounds is warranted to fully exploit their potential in drug discovery and materials science. This guide serves as a foundational resource for researchers embarking on studies involving these intriguing fluorinated heterocycles.
References
An In-depth Technical Guide to 3,5-Difluoroisonicotinic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of 3,5-difluoroisonicotinic acid derivatives and their analogs. This class of compounds holds significant promise in medicinal chemistry due to the unique properties conferred by the fluorine substituents, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Core Compound: this compound
This compound is a pyridinecarboxylic acid derivative characterized by the presence of two fluorine atoms at positions 3 and 5 of the pyridine ring. This substitution pattern significantly influences the electronic properties of the molecule, enhancing its potential for various chemical reactions and biological interactions.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound, including amides, esters, and hydrazides, can be achieved through various established synthetic protocols. While specific literature on the synthesis of a wide range of this compound derivatives is limited, the following general methodologies can be adapted.
Amide Synthesis
The formation of an amide bond from this compound and a primary or secondary amine is a crucial transformation. Several methods can be employed:
-
Thionyl Chloride Method: This is a classic approach where the carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with an amine to form the amide.
-
Coupling Agent Method: A variety of coupling reagents can facilitate amide bond formation under milder conditions. Common examples include dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Phosphonitrilic Chloride Trimer (PNT) Method: PNT can be used as an efficient reagent for the amidation of carboxylic acids under mild conditions.
Experimental Protocol: General Procedure for Amide Synthesis using Thionyl Chloride
-
To a solution of this compound (1 equivalent) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 1-3 hours, monitoring the reaction progress by TLC.
-
Once the formation of the acid chloride is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in a fresh portion of an inert solvent.
-
To this solution, add the desired amine (1-1.2 equivalents) and a base (e.g., triethylamine or pyridine, 2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Ester Synthesis
Esterification of this compound can be accomplished using standard methods:
-
Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).
-
DCC/DMAP Coupling: Similar to amide synthesis, DCC in the presence of 4-dimethylaminopyridine (DMAP) can be used to form esters from the carboxylic acid and an alcohol under mild conditions.
Experimental Protocol: General Procedure for Ester Synthesis using DCC/DMAP
-
Dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP in a dry, inert solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 4-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Hydrazide Synthesis
Hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds. They are typically prepared from the corresponding esters.
Experimental Protocol: General Procedure for Hydrazide Synthesis
-
Dissolve the methyl or ethyl ester of this compound (1 equivalent) in an appropriate alcohol (e.g., ethanol).
-
Add hydrazine hydrate (2-5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-24 hours, monitoring the disappearance of the starting ester by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product hydrazide, which is often a solid, may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Potential Biological Activities and Analogs
While specific biological data for a wide range of this compound derivatives are not extensively reported in publicly available literature, the structural motif of a fluorinated pyridine ring is present in many biologically active molecules. The introduction of fluorine atoms can significantly impact a molecule's metabolic stability and its ability to interact with biological targets.[1][2][3][4] Based on the activities of structurally related compounds, derivatives of this compound could be investigated for a variety of therapeutic applications.
Anticancer Activity
Pyridine-based compounds are a well-established class of anticancer agents.[5][6][7] The cytotoxic effects of various pyridine derivatives against different cancer cell lines have been documented. For instance, some pyridine-thiazole hybrids have shown potent activity against lung cancer cell lines.[8] The presence of fluorine atoms in the this compound scaffold could enhance the anticancer potential of its derivatives.
Table 1: In Vitro Cytotoxicity of Representative Pyridine Derivatives Against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyridine-Thiazole Hybrid | A549 (Lung Cancer) | > 50 | [6] |
| Pyridine-Thiazole Hybrid | SK-OV-3 (Ovarian Cancer) | 7.87 | [6] |
| Pyridine-Urea Derivative | MCF-7 (Breast Cancer) | 0.22 | [5] |
| Dihydropyridine Carboxylic Acid | HCT-15 (Colorectal Adenocarcinoma) | 7.94 | [9] |
Experimental Protocol: General MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Enzyme Inhibition
The fluorinated pyridine scaffold is a key component in various enzyme inhibitors.
-
Kinase Inhibition: Many kinase inhibitors feature a pyridine core. The fluorine atoms in this compound derivatives could potentially form favorable interactions within the ATP-binding pocket of kinases, leading to potent inhibition.[10][11][12][13][14]
-
Cyclooxygenase (COX) Inhibition: Some nicotinic acid derivatives have been investigated as inhibitors of COX enzymes, which are involved in inflammation.[15][16][17][18][19]
-
Tyrosinase Inhibition: Certain fluorinated aromatic compounds have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production.[20][21][22][23][24]
Table 2: Enzyme Inhibitory Activity of Representative Fluorinated and Pyridine-based Compounds
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Pyridine-Urea Derivative | VEGFR-2 | 3.93 | [5] |
| Pyrimidodiazepine Derivative | PLK1 | 0.003 | [11] |
| Fluorinated Rutaecarpine | COX-2 | ~20 (20% inhibition) | [18] |
| Flavonoid | Tyrosinase | 1.45 | [23] |
Experimental Protocol: General Kinase Inhibition Assay
-
Reaction Mixture Preparation: In a microplate well, combine the kinase, a suitable buffer, ATP, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding a specific peptide or protein substrate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generic kinase signaling pathway that could be targeted by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicalkinomics.com [chemicalkinomics.com]
- 13. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PDGF-R inhibition induces glioblastoma cell differentiation via DUSP1/p38MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
The Double-Edged Sword: Unraveling the Role of Fluorine in the Biological Activity of Isonicotinic Acid Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond, can profoundly influence a compound's physicochemical and biological characteristics. This technical guide delves into the multifaceted role of fluorine in modulating the biological activity of isonicotinic acid derivatives, a scaffold of significant interest in drug discovery, particularly in the context of infectious diseases. Through a comprehensive review of existing literature, this document provides quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to equip researchers and drug development professionals with a thorough understanding of this critical structure-activity relationship.
The Impact of Fluorination on Biological Activity: A Quantitative Perspective
The introduction of fluorine into the isonicotinic acid scaffold can lead to a spectrum of effects on biological activity, ranging from complete abrogation to significant enhancement, depending on the position and number of fluorine atoms. The following table summarizes key quantitative data from comparative studies of fluorinated and non-fluorinated isonicotinic acid derivatives.
| Compound | Non-Fluorinated Analog | Biological Target/Assay | Quantitative Data (Non-Fluorinated) | Quantitative Data (Fluorinated) | Fold Change in Activity | Reference |
| 4-Fluoro-6-aryl-2-methylnicotinohydrazide | 6-Aryl-2-methylnicotinohydrazide | Mycobacterium tuberculosis H37Rv | MIC = 25 µg/mL | MIC > 100 µg/mL | >4-fold decrease | [1] |
| 2-Fluoroisonicotinic acid hydrazide (2-F-INH) | Isonicotinic acid hydrazide (Isoniazid, INH) | Mycobacterium tuberculosis H37Rv | MIC = 0.025 µg/mL | MIC = 8 µg/mL | 320-fold decrease | [2] |
| 2-Fluoroisonicotinic acid hydrazide (2-F-INH) | Isonicotinic acid hydrazide (Isoniazid, INH) | InhA Enzyme Inhibition | Complete inhibition in 90 min | Complete inhibition in ~120 min | Slower inhibition rate | [2][3] |
Key Observations:
As evidenced by the data, the influence of fluorine is highly context-dependent. The introduction of a fluorine atom at the 4-position of the nicotinohydrazide ring resulted in a complete loss of antitubercular activity[1]. Similarly, a fluorine atom at the 2-position of isonicotinic acid hydrazide led to a significant 320-fold decrease in potency against Mycobacterium tuberculosis and a slower rate of inhibition of its target enzyme, InhA[2][3]. These findings underscore the critical importance of the electronic and steric properties of the pyridine ring for optimal interaction with the biological target.
Experimental Protocols: A Guide to Key Methodologies
To facilitate reproducible research in this area, this section provides detailed protocols for key experiments cited in the literature for the synthesis and biological evaluation of isonicotinic acid derivatives.
Synthesis of Isonicotinic Acid Hydrazide Derivatives
General Procedure for the Synthesis of Isonicotinic Acid Hydrazide:
This procedure describes the conversion of an isonicotinic acid ester to its corresponding hydrazide.
-
Reaction Setup: Dissolve the ethyl ester of isonicotinic acid (or a substituted derivative) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (typically in excess, e.g., 3-5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product, isonicotinic acid hydrazide, will often precipitate out of solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 2-[18F]-Fluoroisonicotinic Acid Hydrazide:
This protocol outlines a radiolabeling procedure for the synthesis of a fluorinated derivative for use in positron emission tomography (PET) imaging studies.
-
Fluorination: Perform a nucleophilic displacement reaction on an ethyl-2-(trimethylammonium)-isonicotinate precursor with [18F]fluoride in acetonitrile. Use Kryptofix 222 as a phase transfer catalyst.
-
Hydrazinolysis: React the resulting intermediate fluorinated ethyl ester with hydrazine hydrate to yield 2-[18F]-fluoroisonicotinic acid hydrazide.
-
Purification: Purify the final radiolabeled product using high-performance liquid chromatography (HPLC).
Biological Evaluation
Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Plate Preparation: In a 96-well microplate, prepare serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include a drug-free control and a sterile control.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well.
-
Readout: Continue incubation for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change[1][4][5][6].
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells[7][8][9][10].
Signaling Pathways and Mechanisms of Action
The biological activity of isonicotinic acid derivatives, particularly the well-studied antitubercular drug isoniazid (INH), is intricately linked to specific metabolic activation and enzyme inhibition pathways. Fluorine substitution can modulate these interactions.
Isoniazid Activation and Inhibition of Mycolic Acid Synthesis
Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then covalently binds to NAD+ to form an INH-NAD adduct. This adduct is a potent inhibitor of enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death.
Fluorine substitution, as seen with 2-fluoroisonicotinic acid hydrazide, can hinder this process, leading to reduced antibacterial efficacy. The slower inhibition of InhA by the fluorinated analog suggests that the electronic properties of the pyridine ring are crucial for either the activation by KatG or the binding of the resulting adduct to InhA.
Isonicotinic Acid Derivatives and the PI3K/Akt/mTOR Pathway
Recent studies have suggested a potential link between isoniazid and the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. It has been proposed that isoniazid-mediated histone isonicotinylation can upregulate the expression of PIK3R1, a regulatory subunit of PI3K, leading to the activation of the PI3K/Akt/mTOR pathway. While this has been primarily studied in the context of isoniazid's side effects, it opens up new avenues for exploring the role of isonicotinic acid derivatives, including fluorinated analogs, in modulating this critical cellular pathway.
References
- 1. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyridyl-Fused Lactam Derivatives from 3,5-Difluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridyl-fused lactam derivatives represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and drug discovery. The incorporation of a fluorinated pyridine ring can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides detailed protocols for the synthesis of a novel pyridyl-fused lactam derivative starting from the readily available 3,5-difluoroisonicotinic acid. The described synthetic strategy involves a key catalytic amidation step followed by an intramolecular cyclization.
Synthetic Strategy Overview
The synthesis of the target pyridyl-fused lactam derivative from this compound is proposed to proceed via a two-step sequence:
-
Catalytic Amidation: this compound is coupled with a suitable amino ester (e.g., methyl 2-amino-2-phenylacetate) in the presence of a boronic acid catalyst to form the corresponding amide intermediate. Catalytic amidation is a more sustainable alternative to traditional methods that use stoichiometric activating agents, as the only byproduct is water.[1] Boronic acid catalysts have been shown to be effective for the amidation of aromatic carboxylic acids.[2]
-
Intramolecular Cyclization: The resulting N-(substituted)-3,5-difluoroisonicotinamide intermediate undergoes an intramolecular cyclization to form the desired pyridyl-fused lactam. This type of cyclization can often be promoted by a Brønsted acid catalyst.[3]
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for the preparation of a pyridyl-fused lactam derivative.
Experimental Protocols
Protocol 1: Synthesis of N-(1-methoxy-1-oxo-2-phenylethyl)-3,5-difluoroisonicotinamide (Intermediate)
Materials:
-
This compound
-
Methyl 2-amino-2-phenylacetate hydrochloride
-
2-Hydroxyphenylboronic acid (catalyst)[2]
-
Triethylamine
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), methyl 2-amino-2-phenylacetate hydrochloride (1.1 eq), and 2-hydroxyphenylboronic acid (0.1 eq).
-
Add toluene to the flask to create a suspension.
-
Add triethylamine (1.2 eq) to the mixture to neutralize the hydrochloride salt and the carboxylic acid.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Protocol 2: Synthesis of the Pyridyl-Fused Lactam Derivative (Final Product)
Materials:
-
N-(1-methoxy-1-oxo-2-phenylethyl)-3,5-difluoroisonicotinamide (Intermediate from Protocol 1)
-
Triflic acid (TfOH) (catalyst)[3]
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triflic acid (0.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final pyridyl-fused lactam derivative.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis.
Table 1: Reaction Conditions and Yields
| Step | Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-Hydroxyphenylboronic acid | Toluene | Reflux | 12-24 | 75-85 |
| 2 | Amide Intermediate | Triflic acid | Dichloromethane | 0 to RT | 4-8 | 60-70 |
Table 2: Characterization Data of the Final Product
| Property | Value |
| Molecular Formula | C₁₅H₉F₂N₂O₂ |
| Molecular Weight | 299.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| ¹H NMR | Consistent with proposed structure |
| ¹³C NMR | Consistent with proposed structure |
| ¹⁹F NMR | Consistent with proposed structure |
| Mass Spectrometry (HRMS) | m/z calculated and found |
| Purity (HPLC) | >95% |
Visualization of Key Relationships
The logical relationship between the starting material, intermediate, and final product is illustrated in the following diagram.
Caption: Logical flow of the two-step synthesis.
Signaling Pathway Context (Hypothetical)
Pyridyl-fused lactam derivatives are often investigated as inhibitors of various enzymes or as modulators of signaling pathways implicated in disease. For instance, a hypothetical target could be a kinase involved in a cancer-related signaling pathway. The diagram below illustrates a simplified, hypothetical signaling pathway where such a derivative might act.
Caption: Hypothetical signaling pathway inhibited by the synthesized derivative.
Disclaimer: The protocols and data presented are based on established chemical principles and analogous reactions found in the literature. Actual results may vary, and all experiments should be conducted by qualified personnel in a properly equipped laboratory, following all necessary safety precautions. Further optimization of reaction conditions may be required to achieve the desired outcomes.
References
- 1. Catalytic Amidation [catalyticamidation.info]
- 2. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3,5-Difluoroisonicotinic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoroisonicotinic acid is a valuable fluorinated building block in medicinal chemistry. The strategic placement of two fluorine atoms on the pyridine ring significantly alters the electronic properties of the molecule, enhancing its utility as a synthetic intermediate for the development of novel therapeutic agents. The strong electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the pyridine ring, making it amenable to nucleophilic aromatic substitution reactions. Furthermore, the incorporation of fluorine can improve the metabolic stability and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of p38 MAP kinase inhibitors, a class of drugs investigated for the treatment of inflammatory diseases.
Application: Synthesis of p38 MAP Kinase Inhibitors
Derivatives of this compound have been successfully utilized in the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2] Dysregulation of this pathway is implicated in the pathogenesis of chronic inflammatory diseases, including rheumatoid arthritis.[1][3][4]
The 2,6-diamino-3,5-difluoropyridinyl moiety, accessible from this compound, has been identified as a key pharmacophore in a series of novel p38α inhibitors.[1] These compounds have demonstrated significant efficacy in preclinical models of arthritis.[1]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of a representative pyridinylimidazole p38 MAP kinase inhibitor incorporating the 2,6-diamino-3,5-difluoropyridinyl moiety in established rat models of arthritis.[1]
| Compound | Animal Model | Endpoint | Efficacy (ED₅₀) |
| Pyridinylimidazole 11 | Established Rat Adjuvant Arthritis | Disease Modifying Properties | 10 mg/kg, p.o. b.i.d. |
| Pyridinylimidazole 11 | Collagen-Induced Arthritis | Disease Modifying Properties | 5 mg/kg, p.o. b.i.d. |
Experimental Protocols
The following protocols describe the general synthetic strategies for the preparation of this compound amides and their subsequent elaboration into p38 MAP kinase inhibitors.
Protocol 1: General Amide Coupling of this compound
This protocol outlines the formation of an amide bond between this compound and a primary or secondary amine using a standard peptide coupling reagent, HATU. The electron-withdrawing nature of the fluorine atoms can decrease the reactivity of the carboxylic acid, necessitating the use of a robust coupling agent.
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Synthesis of a 2,6-Diamino-3,5-difluoropyridinyl-Substituted Heterocycle (Illustrative)
This protocol provides a conceptual pathway for the synthesis of a pyridinylimidazole p38 MAP kinase inhibitor, starting from a derivative of this compound. The synthesis of the key intermediate, 2,6-diamino-3,5-difluoropyridine, can be achieved from related fluorinated pyridines.[5]
Step 1: Synthesis of a 3,5-Difluoropyridine Precursor (Not detailed)
The synthesis begins with a suitable 3,5-difluoropyridine derivative that can be converted to the 2,6-diamino-3,5-difluoropyridine intermediate.
Step 2: Synthesis of the Heterocyclic Core
A suitable heterocyclic core, such as a pyridinylimidazole, is synthesized according to established literature procedures.
Step 3: Coupling of the 2,6-Diamino-3,5-difluoropyridine Intermediate with the Heterocyclic Core
-
The 2,6-diamino-3,5-difluoropyridine intermediate is coupled with the pre-formed heterocyclic core. This can be achieved through various cross-coupling reactions, such as a Suzuki or Buchwald-Hartwig amination, depending on the specific functionalities of the coupling partners.
-
For example, a brominated or iodinated heterocycle can be coupled with the amino group of the difluoropyridine derivative under palladium catalysis.
-
The reaction conditions (catalyst, ligand, base, solvent, and temperature) need to be optimized for the specific substrates.
-
After the reaction is complete, the product is isolated and purified using standard techniques such as extraction and column chromatography.
Visualizations
p38 MAP Kinase Signaling Pathway
Caption: The p38 MAP Kinase signaling cascade.
Experimental Workflow: Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
References
- 1. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 2. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. ard.bmj.com [ard.bmj.com]
- 5. 2,6-Diamino-3,5-difluoropyridine | 247069-27-8 | Benchchem [benchchem.com]
3,5-Difluoroisonicotinic Acid: A Versatile Fluorinated Building Block in Organic Synthesis for Drug Discovery
For Immediate Release
Shanghai, China – December 28, 2025 – 3,5-Difluoroisonicotinic acid has emerged as a crucial building block for medicinal chemists and drug development professionals. Its unique electronic properties and strategic placement of fluorine atoms offer a powerful tool for synthesizing novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors.
Application Notes
This compound serves as a versatile scaffold for the construction of complex heterocyclic systems, a common feature in many approved drugs. The presence of two fluorine atoms on the pyridine ring significantly modulates the electron density of the aromatic system, influencing its reactivity and the physicochemical properties of its derivatives. This fluorination can lead to improved metabolic stability by blocking potential sites of oxidation and can enhance binding affinity to biological targets through favorable electrostatic interactions.
A primary application of this compound is in the synthesis of substituted amides, which can then undergo intramolecular cyclization to form pyridyl-fused lactams and other polycyclic aromatic systems. These scaffolds are prevalent in a variety of kinase inhibitors, a class of drugs that target enzymes involved in cell signaling pathways often dysregulated in cancer and inflammatory diseases.
The general workflow for utilizing this compound in the synthesis of such compounds typically involves an initial amide coupling reaction with a suitable amine, followed by a base- or metal-catalyzed intramolecular cyclization. The choice of coupling agents, bases, and catalysts is critical for achieving high yields and purity.
Caption: General workflow for synthesizing bioactive molecules from this compound.
Application in Kinase Inhibitor Synthesis
While specific examples detailing the direct use of this compound in publicly disclosed kinase inhibitors are emerging, its structural motifs are highly relevant to established pharmacophores. For instance, fluorinated pyridine and benzamide moieties are key components of numerous inhibitors targeting signaling pathways like PI3K/mTOR and receptor tyrosine kinases such as c-Met. The strategic incorporation of the 3,5-difluoropyridine core can enhance selectivity and overcome drug resistance.
For example, the synthesis of novel 1,3,5-triazine derivatives as PI3K/mTOR inhibitors has demonstrated the importance of fluorinated heterocycles in achieving potent and selective activity.[1][2] Similarly, the development of 3,5-disubstituted quinolines as c-Met inhibitors highlights the utility of substituted aromatic systems in this therapeutic area.[3]
Caption: Inhibition of the PI3K/mTOR signaling pathway by targeted kinase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives.
Protocol 1: Amide Coupling to Synthesize N-Aryl-3,5-difluoroisonicotinamide
This protocol describes a general procedure for the amide coupling of this compound with an aromatic amine using HATU as the coupling agent.
Materials:
-
This compound
-
Substituted aniline derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline derivative (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3,5-difluoroisonicotinamide.
| Reactant | Product | Yield (%) | Reference |
| This compound and various anilines | N-Aryl-3,5-difluoroisonicotinamides | 75-95 | General Protocol |
Protocol 2: Intramolecular Palladium-Catalyzed C-H Arylation for the Synthesis of Pyridyl-Fused Lactams
This protocol outlines a method for the intramolecular cyclization of an N-(2-bromophenyl)-3,5-difluoroisonicotinamide derivative to form a pyridyl-fused lactam.
Materials:
-
N-(2-bromophenyl)-3,5-difluoroisonicotinamide
-
Pd(OAc)₂ (Palladium(II) acetate)
-
PPh₃ (Triphenylphosphine)
-
K₂CO₃ (Potassium carbonate)
-
Anhydrous DMA (Dimethylacetamide)
Procedure:
-
To a reaction vessel, add N-(2-bromophenyl)-3,5-difluoroisonicotinamide (1.0 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DMA and heat the mixture to 110-130 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyridyl-fused lactam.
| Starting Material | Product | Yield (%) | Reference |
| N-(2-bromophenyl)-3,5-difluoroisonicotinamide | Pyridyl-fused lactam | 60-85 | General Protocol |
Quantitative Data Summary
The following table summarizes representative biological activity data for kinase inhibitors containing structural motifs that can be accessed using this compound as a building block.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 1,3,5-Triazine derivatives | PI3Kα | 1.2 - 8.6 | [2] |
| 3,5-Disubstituted quinolines | c-Met | < 1.0 | [3] |
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel kinase inhibitors and other bioactive molecules. Its unique electronic properties and the ability to serve as a scaffold for complex heterocyclic systems make it an attractive starting material for drug discovery programs. The provided protocols offer a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the quest for new and improved therapeutics.
References
- 1. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for Amide Bond Formation with 3,5-Difluoroisonicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of amides using 3,5-difluoroisonicotinic acid, a common building block in medicinal chemistry. Amide bond formation is a cornerstone reaction in the synthesis of pharmaceuticals and other biologically active molecules. This note outlines two robust protocols utilizing common coupling reagents: the highly efficient uronium salt HATU and the widely used carbodiimide EDC in conjunction with HOBt. It includes methodologies, comparative data, and workflow visualizations to guide researchers in achieving optimal yields and purity.
Introduction
This compound is a valuable heterocyclic building block in drug discovery due to the unique electronic properties conferred by the fluorine atoms and the pyridine ring. The formation of an amide bond by coupling this acid with various primary or secondary amines is a critical step in the synthesis of numerous target compounds. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[1] This process involves the conversion of the carboxylic acid into a more electrophilic species, such as an active ester, which readily reacts with the amine nucleophile to form the desired amide.[1]
This application note details two reliable methods for this transformation, focusing on HATU and EDC/HOBt as coupling systems, and provides guidance for reaction optimization.
General Reaction Scheme & Mechanism
The fundamental principle of these protocols is the activation of the carboxylic acid group of this compound.
-
With HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent that reacts with the deprotonated carboxylic acid to form a highly reactive OAt-active ester.[2] This active ester is then susceptible to nucleophilic attack by the amine. The reaction is typically facilitated by a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA).[2]
-
With EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate.[1][3] This intermediate can be unstable and prone to side reactions. The addition of 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea to form a more stable HOBt-active ester, which minimizes side reactions like racemization and reacts efficiently with the amine to yield the amide.[4][5][6]
Below is a diagram illustrating the general mechanism for HATU-mediated amide coupling.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Application Notes and Protocols: 3,5-Difluoroisonicotinic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a cornerstone of modern targeted therapy. The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. 3,5-Difluoroisonicotinic acid is a valuable building block in the synthesis of novel kinase inhibitors, offering a unique combination of a difluorinated pyridine ring that can engage in specific interactions with the kinase active site. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative PI3K/mTOR kinase inhibitor.
Representative Kinase Inhibitor Profile: A PI3K/mTOR Dual Inhibitor
To illustrate the utility of this compound, we present a representative protocol for the synthesis of a hypothetical dual Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitor. The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its hyperactivation is frequently observed in various cancers.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT then phosphorylates a range of downstream targets, including mTOR, leading to the promotion of protein synthesis, cell growth, and inhibition of apoptosis.
Application Notes: 3,5-Difluoroisonicotinic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research of scientific literature and patent databases indicates that 3,5-Difluoroisonicotinic acid is not currently a widely utilized building block in the synthesis of commercial or publicly disclosed developmental agrochemicals. While fluorinated pyridine derivatives are of significant importance in the agrochemical industry, providing the core structures for numerous herbicides, fungicides, and insecticides, the specific application of the this compound isomer remains largely undocumented in the public domain.
This document provides a broader overview of the role of fluorinated pyridines in agrochemical synthesis, which may serve as a contextual reference for researchers interested in the potential applications of novel fluorinated building blocks like this compound.
The Role of Fluorinated Pyridines in Agrochemicals
The incorporation of fluorine atoms into the pyridine ring significantly influences the physicochemical properties of a molecule, often leading to enhanced biological activity, metabolic stability, and bioavailability. These characteristics are highly desirable in the development of new agrochemicals. The 3,5-difluoropyridine moiety, due to its electronic properties, can serve as a versatile intermediate in the synthesis of complex heterocyclic compounds.[1]
While direct applications of this compound are not readily found, the broader class of fluorinated pyridines is integral to many successful agrochemicals. These are typically synthesized from more readily available precursors.
General Synthetic Pathways to Fluorinated Pyridine-Based Agrochemicals
The synthesis of agrochemicals containing a fluorinated pyridine ring often involves multi-step processes. While a definitive pathway starting from this compound for a specific agrochemical cannot be provided due to a lack of available data, a general conceptual workflow for the potential utilization of such a building block is outlined below. This is a hypothetical pathway intended for illustrative purposes.
Caption: Hypothetical workflow for agrochemical synthesis.
Potential, Yet Undocumented, Applications
Based on the known activity of other fluorinated pyridine derivatives, it is plausible that derivatives of this compound could be investigated for the following agrochemical applications:
-
Herbicides: Many pyridine-based herbicides function by disrupting plant growth processes. The unique electronic properties of the 3,5-difluoropyridine ring could lead to novel herbicidal activity.
-
Fungicides: The pyridine ring is a common scaffold in fungicides. Novel derivatives could exhibit antifungal properties by inhibiting essential fungal enzymes.
-
Insecticides: Neonicotinoids and other insecticide classes feature pyridine rings. The difluoro substitution pattern could modulate the insecticidal spectrum and potency.
Conclusion
While this compound is commercially available, its application in the synthesis of agrochemicals is not well-documented in publicly accessible sources. The information provided herein on the broader importance of fluorinated pyridines is intended to serve as a valuable resource for researchers exploring the potential of this and other novel fluorinated building blocks in the design and synthesis of next-generation agrochemicals. Further research and development would be required to establish any specific utility of this compound in this field.
References
Application Note: A Generalized Protocol for the Synthesis of 3,5-Difluoroisonicotinic Acid Esters
Introduction
3,5-Difluoroisonicotinic acid and its ester derivatives are important intermediates in the synthesis of various fine chemicals and active pharmaceutical ingredients. The introduction of fluorine atoms into the pyridine ring can significantly alter the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, making these compounds valuable building blocks in drug discovery. This application note provides a detailed, generalized experimental procedure for the synthesis of this compound esters, adaptable for researchers in organic synthesis and medicinal chemistry.
Two common methods for the esterification of carboxylic acids are presented: the formation of an acid chloride intermediate followed by reaction with an alcohol, and the Steglich esterification, which is a milder method suitable for more sensitive substrates.
Method 1: Synthesis via Acid Chloride Intermediate
This method involves the conversion of this compound to its corresponding acid chloride, which is then reacted with an alcohol to form the ester.
Experimental Protocol
Step 1: Formation of 3,5-Difluoroisonicotinoyl Chloride Hydrochloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend this compound (1 equivalent) in thionyl chloride (SOCl₂) (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Stir the mixture at room temperature. A lively evolution of gas (SO₂ and HCl) will be observed.
-
After the initial gas evolution subsides, gently heat the reaction mixture to 40-50°C and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and the dissolution of the starting material).
-
Remove the excess thionyl chloride under reduced pressure.
-
Add dry diethyl ether to the residue to precipitate the 3,5-Difluoroisonicotinoyl chloride hydrochloride as a solid.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the crude acid chloride hydrochloride, which can be used in the next step without further purification.
Step 2: Esterification
-
In a separate round-bottom flask under a nitrogen atmosphere, suspend the 3,5-Difluoroisonicotinoyl chloride hydrochloride (1 equivalent) and the desired alcohol (e.g., methanol, ethanol) (1-1.2 equivalents) in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the mixture in an ice bath.
-
Slowly add a base, such as triethylamine (2.2 equivalents), to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound ester.
Method 2: Steglich Esterification
The Steglich esterification is a mild procedure that uses a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[1] This method is particularly useful for substrates that are sensitive to the harsh conditions of acid chloride formation.
Experimental Protocol
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In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent), the desired alcohol (1-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[2]
-
Cool the solution in an ice bath.
-
Add DCC (1.1 equivalents) portion-wise to the stirred solution.[2]
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with the reaction solvent.[2]
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash the solution with dilute hydrochloric acid (to remove excess DMAP), saturated aqueous sodium bicarbonate, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound ester.[2]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a generic this compound ester. Please note that these are example values and actual results may vary depending on the specific alcohol used and the reaction conditions.
| Parameter | Method 1 (Acid Chloride) | Method 2 (Steglich) |
| Starting Material | This compound | This compound |
| Alcohol | e.g., Ethanol | e.g., Ethanol |
| Reaction Time | 14-28 hours | 12-24 hours |
| Yield (%) | 75-90% | 80-95% |
| Purity (by HPLC) | >98% | >98% |
| Appearance | White to off-white solid | White to off-white solid |
Visualizations
Diagram of the Experimental Workflow for Method 1 (Acid Chloride)
Caption: Workflow for ester synthesis via an acid chloride intermediate.
Diagram of the Experimental Workflow for Method 2 (Steglich Esterification)
Caption: Workflow for Steglich esterification of this compound.
References
Application Notes and Protocols: Synthesis of Novel Bioactive Heterocycles Utilizing 3,5-Difluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoroisonicotinic acid is a versatile fluorinated building block increasingly utilized in medicinal chemistry for the synthesis of novel heterocyclic compounds. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the preparation of novel pyridyl-fused heterocyclic systems, which are scaffolds of interest in the development of new therapeutic agents, including kinase inhibitors and central nervous system (CNS) agents.
Application: Synthesis of Pyridothieno[3,2-d]pyrimidinone Derivatives
Pyridothieno[3,2-d]pyrimidinone derivatives are a class of fused heterocyclic compounds that have shown significant potential as kinase inhibitors. The following protocols outline a synthetic route starting from this compound to obtain these valuable scaffolds. The key steps involve the formation of an amide, followed by conversion to a thioamide, and subsequent cyclization reactions to build the fused ring system.
Diagram: Synthetic Workflow for Pyridothieno[3,2-d]pyrimidinone Derivatives
Application Notes and Protocols for the Functionalization of 3,5-Difluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemical modification of the pyridine ring in 3,5-difluoroisonicotinic acid. This molecule is a valuable building block in medicinal chemistry, and its functionalization allows for the synthesis of a diverse range of compounds for drug discovery and development. The protocols provided are based on established chemical principles and analogous reactions reported in the scientific literature.
Introduction to the Reactivity of this compound
The pyridine ring in this compound is electron-deficient due to the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the two fluorine atoms. This electronic nature dictates its reactivity towards two primary modes of functionalization:
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms at the 3- and 5-positions are susceptible to displacement by a variety of nucleophiles. The positions are activated by the para- and ortho-relationship to the ring nitrogen, respectively. Reactions typically proceed via a Meisenheimer intermediate.
-
Transition-Metal-Catalyzed C-H Functionalization: The C-H bonds at the 2- and 6-positions of the pyridine ring can be activated and functionalized using transition metal catalysts, such as palladium or rhodium. These reactions offer a direct method for forming new carbon-carbon or carbon-heteroatom bonds.
For practical synthetic applications, it is often advantageous to first convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) to improve solubility in organic solvents and prevent interference with basic reagents.
Nucleophilic Aromatic Substitution (SNAr)
The displacement of one or both fluorine atoms on the this compound core is a robust method for introducing diverse functional groups. The choice of nucleophile, base, solvent, and temperature are critical for achieving the desired substitution pattern and yield.
General Reaction Pathway
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
Note: The following protocols are exemplary and based on reactions performed on analogous fluorinated pyridine systems. Optimization of reaction conditions may be necessary for this compound derivatives. The starting material for these protocols is Methyl 3,5-difluoroisonicotinate , which can be prepared from the parent acid by standard esterification methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).
Protocol 2.1: Amination with a Secondary Amine (e.g., Morpholine)
This protocol describes the displacement of a fluorine atom with an amine nucleophile.
-
Reagents and Materials:
-
Methyl 3,5-difluoroisonicotinate
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, heating mantle, condenser.
-
-
Procedure: a. To a round-bottom flask, add Methyl 3,5-difluoroisonicotinate (1.0 eq.). b. Add anhydrous potassium carbonate (2.0 eq.). c. Add DMSO to achieve a substrate concentration of approximately 0.5 M. d. Add morpholine (1.2 eq.) to the suspension. e. Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. f. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours). g. Upon completion, cool the reaction to room temperature. h. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel.
Protocol 2.2: Alkoxylation with an Alkoxide (e.g., Sodium Methoxide)
This protocol details the substitution of a fluorine atom with an alkoxide.
-
Reagents and Materials:
-
Methyl 3,5-difluoroisonicotinate
-
Sodium methoxide (NaOMe) solution in methanol or solid
-
Methanol (MeOH) or Tetrahydrofuran (THF)
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Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer.
-
-
Procedure: a. Dissolve Methyl 3,5-difluoroisonicotinate (1.0 eq.) in anhydrous THF or methanol in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Slowly add sodium methoxide (1.1 eq.) to the solution. If using a solution of NaOMe in MeOH, add it dropwise. d. Allow the reaction to stir at room temperature. e. Monitor the reaction by TLC or LC-MS (typically 1-4 hours). f. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. g. Extract the mixture with ethyl acetate (3 x volumes). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography.
Protocol 2.3: Thiolation with a Thiolate (e.g., Sodium Thiophenoxide)
This protocol describes the introduction of a sulfur-based functional group.
-
Reagents and Materials:
-
Methyl 3,5-difluoroisonicotinate
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure: a. In a separate flask, dissolve thiophenol (1.1 eq.) in anhydrous DMF. b. Carefully add sodium hydride (1.2 eq.) portion-wise at 0 °C. Allow the mixture to stir for 20 minutes at this temperature to form the thiolate. c. In the main reaction flask, dissolve Methyl 3,5-difluoroisonicotinate (1.0 eq.) in anhydrous DMF. d. Add the pre-formed sodium thiophenoxide solution dropwise to the solution of the pyridine derivative at room temperature. e. Stir the reaction mixture at room temperature to 50 °C. f. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours). g. Upon completion, carefully quench the reaction with water. h. Extract the aqueous mixture with ethyl acetate (3 x volumes). i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. j. Purify the crude product by column chromatography.
Summary of SNAr Reaction Data
| Reaction Type | Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Product |
| Amination | Methyl 3,5-difluoroisonicotinate | Morpholine | K₂CO₃ | DMSO | 80-100 | 4-12 | Methyl 3-fluoro-5-morpholinoisonicotinate |
| Alkoxylation | Methyl 3,5-difluoroisonicotinate | Methanol | NaOMe | THF/MeOH | 0 to RT | 1-4 | Methyl 3-fluoro-5-methoxyisonicotinate |
| Thiolation | Methyl 3,5-difluoroisonicotinate | Thiophenol | NaH | DMF | RT to 50 | 2-6 | Methyl 3-fluoro-5-(phenylthio)isonicotinate |
C-H Functionalization
Direct C-H functionalization offers an atom-economical alternative to traditional cross-coupling reactions. For the 3,5-difluoroisonicotinate core, the C-H bonds at the 2- and 6-positions are the most likely sites for activation, being adjacent to the ring nitrogen. These reactions are typically catalyzed by transition metals like palladium or rhodium and often require a directing group. The carboxylate group itself can serve as a directing group in some instances.
General Workflow for Pd-Catalyzed C-H Arylation
Caption: Proposed workflow for Pd-catalyzed C-H arylation.
Experimental Protocol
Note: This is a general and hypothetical protocol for a directed C-H arylation. The development of a specific and optimized procedure for this compound would require experimental screening of catalysts, ligands, bases, and solvents.
Protocol 3.1: Hypothetical Palladium-Catalyzed C-H Arylation
-
Reagents and Materials:
-
This compound
-
Aryl iodide or bromide (e.g., Iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent such as Toluene or 1,4-Dioxane
-
Schlenk tube or microwave vial, magnetic stirrer, heating block.
-
-
Procedure: a. To a Schlenk tube or microwave vial, add this compound (1.0 eq.), the aryl halide (1.5 eq.), palladium(II) acetate (5-10 mol%), and the phosphine ligand (10-20 mol%). b. Add the base (e.g., K₂CO₃, 2.5 eq.). c. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. d. Add the anhydrous solvent via syringe. e. Seal the vessel and heat the reaction mixture to 100-140 °C. f. Monitor the reaction by LC-MS until the starting material is consumed. g. After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. h. Acidify the filtrate with 1M HCl and extract with ethyl acetate. i. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. j. Purify the product by column chromatography or recrystallization.
Summary of C-H Functionalization Data
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product (Hypothetical) |
| C-H Arylation | This compound | Iodobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | 120 | 3,5-Difluoro-2-phenylisonicotinic acid |
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluoroisonicotinic Acid
Welcome to the technical support center for the synthesis of 3,5-Difluoroisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic routes to this compound typically involve the oxidation of a precursor such as 3,5-difluoro-4-picoline or the hydrolysis of 3,5-difluoroisonicotinonitrile. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I am experiencing low yields in my synthesis. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be caused by insufficient reaction time, inadequate temperature, or poor quality of reagents. Side reactions, such as over-oxidation or incomplete hydrolysis, can also significantly reduce the yield of the desired product. Additionally, product loss during workup and purification steps is a frequent contributor to lower overall yields.
Q3: What are the typical side products I should be aware of?
A3: Depending on the synthetic route, various side products can be formed. During the oxidation of 3,5-difluoro-4-picoline, incomplete oxidation can result in the corresponding aldehyde as a byproduct. In the hydrolysis of 3,5-difluoroisonicotinonitrile, incomplete hydrolysis may leave unreacted nitrile or form the corresponding amide as an intermediate. Decarboxylation of the final product can also occur under harsh reaction conditions.
Q4: How can I effectively purify the final product?
A4: Purification of this compound typically involves crystallization. The crude product can be dissolved in a suitable solvent, such as a mixture of tetrahydrofuran and water, and then allowed to crystallize by slow evaporation or by cooling the solution. The choice of solvent and crystallization conditions may need to be optimized to achieve high purity.
Troubleshooting Guides
Issue 1: Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC or GC-MS. Consider extending the reaction time or gradually increasing the temperature. |
| Poor quality or degradation of reagents. | Use freshly sourced or purified reagents. Ensure that solvents are anhydrous where necessary. | |
| Significant amount of side products | Non-optimal reaction conditions leading to side reactions. | Adjust the stoichiometry of the reagents. For oxidation reactions, consider using a milder oxidizing agent. For hydrolysis, carefully control the pH and temperature. |
| Product loss during workup | Inefficient extraction or premature precipitation. | Optimize the extraction procedure by using an appropriate solvent and performing multiple extractions. Adjust the pH during workup to ensure the product remains in the desired phase. |
Issue 2: Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in crystallizing the product | Presence of impurities that inhibit crystallization. | Attempt to remove impurities by washing the crude product with a suitable solvent in which the product has low solubility. Consider using a different solvent system for crystallization. |
| Product is too soluble in the chosen crystallization solvent. | Use a solvent system where the product has lower solubility at room temperature or below. A mixture of solvents can be effective. | |
| Co-crystallization of impurities | Impurities have similar solubility properties to the product. | Recrystallize the product multiple times. If impurities persist, consider alternative purification methods such as column chromatography. |
Experimental Protocols
Synthesis of this compound via Hydrolysis of 3,5-Difluoroisonicotinonitrile (General Procedure)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-difluoroisonicotinonitrile and a solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
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Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or GC-MS to ensure the complete disappearance of the starting material.
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Workup: After the reaction is complete, cool the mixture to room temperature. If an acidic hydrolysis was performed, carefully neutralize the solution with a base to precipitate the crude product. If a basic hydrolysis was performed, acidify the solution to precipitate the product.
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Isolation: Collect the crude product by filtration and wash it with cold water.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., THF/water) to obtain pure this compound.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: A logical relationship diagram for troubleshooting common synthesis issues.
Technical Support Center: Purification of 3,5-Difluoroisonicotinic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 3,5-difluoroisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most commonly cited method for the purification of this compound is recrystallization. A simple and effective procedure involves dissolving the crude product in a mixture of tetrahydrofuran (THF) and water, followed by slow evaporation to yield colorless crystals.[1]
Q2: What are the likely impurities in a synthesis of this compound starting from 3,5-difluoro-4-iodopyridine?
A2: When synthesizing this compound from 3,5-difluoro-4-iodopyridine via a Grignard reaction with subsequent carboxylation, potential impurities include:
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Unreacted 3,5-difluoro-4-iodopyridine: The starting material may not have fully reacted.
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3,5-difluoropyridine: A common byproduct from the protonation of the Grignard reagent by trace amounts of water.
-
Bipyridine derivatives: Formed by the coupling of the Grignard reagent with the starting halo-pyridine.
-
Magnesium salts: Inorganic impurities from the Grignard reaction and workup.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for assessing the purity of this compound. HPLC can quantify the purity and detect minor impurities, while ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of organic impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Problem: The product does not crystallize from the solution.
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Possible Cause: The solution may be too dilute, or the cooling process is too rapid.
-
Solution:
-
Try to concentrate the solution by slowly evaporating some of the solvent.
-
Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before transferring it to an ice bath.
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Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
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Add a seed crystal of pure this compound to induce crystallization.
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Problem: The product precipitates as an oil instead of crystals.
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Possible Cause: The presence of significant impurities can lower the melting point of the mixture, leading to "oiling out." The cooling may also be too rapid.
-
Solution:
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Reheat the solution to dissolve the oil.
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Add a small amount of additional solvent to ensure the impurities remain dissolved.
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Allow the solution to cool more slowly to promote the formation of a crystal lattice.
-
Consider a preliminary purification step, such as an acid-base extraction, to remove major impurities before recrystallization.
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Problem: The recrystallized product is colored.
-
Possible Cause: The presence of colored organic impurities.
-
Solution:
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After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution.
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Heat the mixture at boiling for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Use a minimal amount of charcoal as it can also adsorb the desired product, reducing the overall yield.
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Column Chromatography Issues
Problem: The compound does not move from the baseline on the silica gel column.
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Possible Cause: this compound is a polar compound, and the eluent may not be polar enough.
-
Solution:
-
Increase the polarity of the mobile phase. A common solvent system for polar acidic compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient elution from 100% DCM to a mixture containing 5-10% MeOH is often effective.
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For highly polar compounds that still show poor mobility, adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase can help to reduce tailing and improve elution by suppressing the ionization of the carboxylic acid.
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Problem: Poor separation of the product from impurities.
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Possible Cause: The chosen solvent system may not have sufficient selectivity.
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Solution:
-
Optimize the solvent system by testing different solvent combinations and gradients using Thin Layer Chromatography (TLC) before running the column.
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Consider using a different stationary phase, such as alumina (neutral or basic), if the compound is unstable on silica gel or if better separation is required.
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Ensure proper column packing and sample loading to achieve sharp bands and good resolution.
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Quantitative Data
| Parameter | Recrystallization (THF/Water) |
| Purity of Crude Product | Variable (depends on synthesis) |
| Purity after Purification | >99% (achievable) |
| Yield | 67.3% (reported for crystal growth)[1] |
| Appearance | Colorless block crystals[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from a reported procedure for growing single crystals of this compound.[1]
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Dissolution: In a suitable flask, add the crude this compound. For every 1.6 g of crude material, add 10 mL of tetrahydrofuran (THF) and 1 mL of distilled water.
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Stirring: Stir the mixture at room temperature for approximately 10 minutes until the solid is completely dissolved.
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Filtration (Optional): If insoluble impurities are present, filter the solution while warm.
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Crystallization: Cover the flask and allow the solvent to evaporate slowly and undisturbed at room temperature.
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Isolation: Once a significant amount of crystals has formed, collect them by vacuum filtration.
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Drying: Wash the crystals with a small amount of cold solvent (a similar THF/water ratio can be used) and dry them under vacuum.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method that can be adapted for the analysis of this compound.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient elution is recommended.
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Solvent A: 0.1% Formic acid in Water
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Solvent B: Acetonitrile
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-
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm or a suitable wavelength determined by UV-Vis spectroscopy.
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Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in the initial mobile phase composition or a suitable solvent like methanol.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: 3,5-Difluoroisonicotinic Acid Coupling Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,5-Difluoroisonicotinic acid in coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
Issue: Low or No Amide Product Formation
Q1: My coupling reaction with this compound is sluggish and gives low yields. What are the possible causes and how can I improve it?
A1: Low reactivity is a common challenge when working with electron-deficient carboxylic acids like this compound. The fluorine atoms withdraw electron density from the pyridine ring, which can deactivate the carboxylic acid for coupling. Here are several strategies to overcome this:
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Choice of Coupling Reagent: For electron-deficient acids, more potent coupling reagents are often necessary.[1] Onium-salt-based reagents are generally preferred.
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Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[2] HATU is often considered a superior choice for challenging couplings.
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Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents. They are often more soluble in common solvents like DMF than their uronium counterparts.[3]
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Activation Time: Allow for a sufficient pre-activation time for the carboxylic acid with the coupling reagent before adding the amine. This ensures the formation of the active ester intermediate. A typical pre-activation time is 15-30 minutes.[4]
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Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is commonly used to deprotonate the carboxylic acid without competing in the reaction.[2] Using a nucleophilic base like pyridine can lead to unwanted side reactions.[4]
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Solvent: Ensure you are using a dry, appropriate solvent. Anhydrous N,N-Dimethylformamide (DMF) is a common choice for these types of coupling reactions due to its good solvating properties for the reagents.[4]
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Temperature: While most coupling reactions are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate for difficult couplings. However, be aware that elevated temperatures can also increase the risk of side reactions like epimerization.
Q2: I am observing the formation of an unexpected byproduct. What could it be?
A2: Several side reactions can occur during amide coupling. With this compound, you should be mindful of the following:
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Guanidinylation of the Amine: If you are using a uronium-based coupling reagent (like HATU or HBTU) in excess, it can react with your amine nucleophile to form a guanidinium byproduct.[3] This terminates the peptide chain and can be difficult to separate from the desired product. To avoid this, use the coupling reagent in slight excess or add it portion-wise.
-
Reaction at the Pyridine Nitrogen: While the pyridine nitrogen in this compound is less nucleophilic due to the electron-withdrawing fluorine atoms, it can still potentially react under certain conditions, for example, by forming salts with acidic species in the reaction mixture. This is generally less of a concern in standard amide coupling protocols.
Issue: Solubility Problems
Q3: this compound or my amine coupling partner has poor solubility in the reaction solvent, leading to a heterogeneous mixture and poor conversion. What can I do?
A3: Solubility issues can significantly hinder reaction kinetics.[5] Here are some approaches to address this:
-
Solvent Screening: While DMF is a common choice, other polar aprotic solvents like Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) might offer better solubility for your specific substrates.[5][6] In some cases, co-solvents might be beneficial.
-
Order of Addition: Altering the order of addition of reagents can sometimes prevent the precipitation of intermediates. For instance, preparing a solution of the carboxylic acid and base before adding the coupling reagent might improve solubility.
-
In-situ Activated Ester Formation: You can form and sometimes even isolate an activated ester of this compound first. This activated intermediate may have different solubility properties and can then be reacted with the amine in a separate step.
-
Change of Base: The choice of base can influence the solubility of the carboxylate salt. Triethylamine (TEA) or DIPEA can be used, and their salts with the carboxylic acid will have different solubilities.[4]
Issue: Epimerization/Racemization of the Amine Coupling Partner
Q4: I am coupling this compound with a chiral amine (e.g., an amino acid), and I am concerned about epimerization. How can I minimize this?
A4: Epimerization, the change in stereochemistry at the alpha-carbon of an amino acid, is a significant side reaction in peptide synthesis.[7] It can occur through two main mechanisms: direct enolization or the formation of an oxazolone intermediate.[7][8] Here's how to suppress it:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of additives are crucial.
-
Reagents that generate OAt or OBt esters are preferred. Additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[9] Modern coupling reagents like HATU and HCTU already incorporate a HOAt or a similar moiety.
-
Phosphonium-based reagents like PyBOP are also known for low levels of epimerization.
-
-
Base Selection: Use a weaker, sterically hindered base. Strong bases can promote epimerization through direct proton abstraction.[7] Collidine or N-methylmorpholine (NMM) can be considered as alternatives to DIPEA if epimerization is a significant issue.[10]
-
Temperature and Reaction Time: Perform the reaction at low temperatures (e.g., 0 °C) and for the shortest time necessary to achieve a good yield. Prolonged reaction times and elevated temperatures increase the risk of epimerization.
Data Presentation
Table 1: Influence of Coupling Reagents and Bases on Epimerization
| Coupling Reagent | Base | % D-Isomer (Epimerization) | Reference |
| DCC/HOBt | - | 2.8% | [9] |
| TBTU/HOBt | DIPEA | 3.5% | [9] |
| HBTU/HOBt | DIPEA | 3.9% | [9] |
| HATU | DIPEA | 1.2% | [9] |
| DEPBT | DIPEA | <0.5% | [9] |
Note: Data is for a model peptide and serves as an illustration of the relative effects of different reagents.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with this compound using HATU
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Activation: Add HATU (1.1 eq) to the mixture and stir for 15-30 minutes at room temperature for pre-activation.
-
Amine Addition: Add the amine coupling partner (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Troubleshooting for Low Yield - In-situ Formation of an Acyl Fluoride
For particularly challenging couplings where standard methods fail, converting the carboxylic acid to an acyl fluoride in situ can be an effective strategy.[11][12]
-
Acyl Fluoride Formation: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add cyanuric fluoride or a similar fluorinating agent (e.g., Deoxo-Fluor®, use with caution) and stir at room temperature until the conversion to the acyl fluoride is complete (monitor by IR or NMR if possible).
-
Amine Coupling: In a separate vessel, dissolve the amine (1.0 eq) and a non-nucleophilic base like DIPEA (1.2 eq) in anhydrous DCM.
-
Reaction: Slowly add the solution of the acyl fluoride to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound coupling reactions.
Caption: Mechanism of epimerization via oxazolone formation in peptide coupling.
Caption: Guanidinylation side reaction with excess uronium-based coupling reagents.
Frequently Asked Questions (FAQs)
Q5: Is decarboxylation a concern for this compound during coupling reactions?
A5: Decarboxylation is a known side reaction for some pyridinecarboxylic acids, particularly for picolinic acid (2-pyridinecarboxylic acid) where the nitrogen atom can stabilize the intermediate.[8] However, isonicotinic acids (4-pyridinecarboxylic acids) are significantly more stable towards decarboxylation.[8] Given that this compound is a derivative of isonicotinic acid, decarboxylation is not expected to be a major side reaction under standard amide coupling conditions.
Q6: Can I use carbodiimide reagents like DCC or EDC for coupling with this compound?
A6: While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common coupling reagents, they might not be potent enough for the efficient activation of the electron-deficient this compound.[1][3] If you choose to use them, it is highly recommended to include an additive like HOBt or HOAt to increase the reaction rate and suppress side reactions like epimerization.[9] However, for more reliable and higher yields, onium salt-based reagents are generally recommended.
Q7: The reaction mixture turns a different color (e.g., yellow or brown). Is this normal?
A7: Color changes are common in amide coupling reactions. The formation of activated esters, particularly with reagents like HATU, can often result in a yellow-colored solution.[2] While a color change can indicate that the reaction is proceeding, it is not a definitive measure of reaction completion or success. It is always best to monitor the reaction progress using an analytical technique like TLC or LC-MS.
Q8: How do the fluorine substituents affect the reactivity of this compound?
A8: The two fluorine atoms are strong electron-withdrawing groups. They decrease the electron density of the pyridine ring, which has two main effects relevant to coupling reactions:
-
Decreased nucleophilicity of the pyridine nitrogen: This makes side reactions involving the ring nitrogen less likely compared to unsubstituted pyridine.
-
Decreased reactivity of the carboxyl group: The electron-withdrawing effect deactivates the carboxyl group, making it less nucleophilic and potentially slowing down the initial activation step with the coupling reagent. This is why more potent coupling reagents and optimized conditions are often necessary.[1]
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chimia.ch [chimia.ch]
- 10. Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
optimization of solvent and temperature for 3,5-Difluoroisonicotinic acid reactions
Technical Support Center: 3,5-Difluoroisonicotinic Acid Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs) & General Troubleshooting
Q1: My reaction with this compound is not proceeding or shows low conversion. What are the first steps I should take?
A1: Low reactivity can stem from several factors. A systematic approach is crucial.
-
Reagent Purity: Verify the purity of this compound and other reagents. Impurities can inhibit catalysts or introduce side reactions.
-
Moisture and Air: Fluorinated compounds and many coupling reagents are sensitive to moisture.[1][2] Ensure you are using anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon) where necessary, especially for organometallic cross-coupling reactions or when using moisture-sensitive coupling agents.
-
Activation: Carboxylic acids often require activation for reactions like amidation or esterification. Confirm that your activating agent (e.g., HATU, EDC, acyl chloride formation) is added correctly and is active.
-
Temperature: Some reactions require an initial period at a lower temperature (e.g., 0 °C) during reagent addition, followed by heating to drive the reaction to completion.[3] Conversely, direct thermal condensation of acids and amines often requires high temperatures (>160 °C) to overcome the formation of unreactive ammonium salts.[4]
Q2: I am observing unexpected byproducts in my reaction mixture. How can I identify and minimize them?
A2: Identifying byproducts is key to optimizing your reaction.
-
Analysis: Use techniques like LC-MS or GC-MS to get the mass of the impurities, and NMR to elucidate their structure.
-
Common Side Reactions: For fluoropyridines, a common side reaction is the formation of hydroxypyridines if water is present.[1] In amidation reactions, racemization of chiral centers can occur with certain activating agents.[3]
-
Minimization Strategy: Once the byproduct is identified, you can adjust conditions. For example, to prevent hydrolysis, rigorously exclude water.[1] If you suspect decomposition, consider running the reaction at a lower temperature for a longer duration.
Q3: After workup, I have a low isolated yield despite my reaction monitoring (TLC/LC-MS) showing full conversion. What could be the issue?
A3: Product loss frequently occurs during the workup and purification stages.[5]
-
Aqueous Solubility: Your product might have some solubility in the aqueous layer during extraction. Try re-extracting the aqueous phase with a different organic solvent or check the aqueous layer for your product.[5]
-
Stability to Acid/Base: The product may be unstable to the acidic or basic conditions used in the workup. Test the stability of a small sample of the crude product to your workup conditions before performing it on the entire batch.[5]
-
Volatility: The product could be volatile and lost during solvent removal on a rotary evaporator. Check the solvent collected in the rotovap trap.[5]
-
Purification: The product may have gotten stuck on the filtration media (e.g., Celite) or be difficult to separate from byproducts during column chromatography.[5]
Reaction-Specific Optimization: Amidation & Esterification
Amidation Reactions
Amide bond formation is a critical reaction for this compound. Optimization often involves balancing solvent polarity, temperature, and the choice of coupling agent.
Troubleshooting Guide: Amidation
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete activation of the carboxylic acid. | Use a more potent coupling reagent (e.g., HATU, PyBOP).[3] Ensure the base (e.g., DIEA) is not degrading the coupling agent. |
| Poor solubility of starting materials. | Screen different solvents. Polar aprotic solvents like DMF or NMP are common choices.[3] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature. While many couplings start at 0°C or room temperature, some may require heating to 50-80°C. | |
| Epimerization of Amine | Overly reactive activated intermediate. | Use additives like HOBt or HOAt to suppress racemization.[3] Run the reaction at a lower temperature. |
| Formation of Urea Byproduct | Using carbodiimide reagents (EDC, DCC). | Add HOBt or an equivalent agent to trap the O-acylisourea intermediate before it rearranges.[3] |
Table 1: Solvent and Temperature Considerations for Amidation
| Solvent | Dielectric Constant | Typical Temperature Range | Notes |
| Dichloromethane (DCM) | 9.1 | 0 °C to RT | Good for Schotten-Baumann conditions and carbodiimide reagents, but solubility can be limited.[3] |
| Toluene | 2.4 | Reflux (approx. 110 °C) | Often used for direct thermal amidation or with catalysts like TiF4.[6] |
| Acetonitrile (ACN) | 37.5 | RT to 80 °C | A polar aprotic solvent suitable for many coupling reagents.[3] |
| N,N-Dimethylformamide (DMF) | 36.7 | 0 °C to 100 °C | Excellent solvating power for polar substrates; common for peptide coupling reagents like HATU/HBTU.[3] |
Experimental Protocol: General Amidation using HATU
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIEA) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of HATU (1.1 eq) in DMF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Esterification Reactions
Esterification of this compound can be achieved through several methods, each with its own optimization parameters.
Troubleshooting Guide: Esterification
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Equilibrium limitation (e.g., Fischer esterification). | Use a large excess of the alcohol or remove water as it forms (e.g., with a Dean-Stark apparatus). |
| Sterically hindered alcohol. | Use a more powerful coupling agent like Mukaiyama's reagent or convert the carboxylic acid to an acyl chloride first.[7] | |
| Incomplete solubility of reagents. | Screen alternative solvents or increase the reaction temperature. For some reagents, increasing concentration can improve yield, but for others (like EDC-HCl), it can cause solubility issues.[7] | |
| Product Degradation | Reaction temperature is too high. | Lower the temperature and increase the reaction time. Studies have shown that increasing temperature can lead to degradation.[8] |
| Acid- or base-labile product. | Use neutral coupling conditions (e.g., carbodiimide-based methods) and avoid harsh acidic or basic workups. |
Table 2: Solvent and Temperature Considerations for Esterification
| Solvent | Typical Conditions | Notes |
| Toluene | Reflux with acid catalyst (e.g., H₂SO₄) | Ideal for Fischer esterification using a Dean-Stark trap to remove water.[9] |
| Dichloromethane (DCM) | 0 °C to RT with coupling agents (e.g., EDC/DMAP) | A common solvent for mild esterification conditions. |
| Tetrahydrofuran (THF) | RT to 65 °C | Versatile solvent for various coupling methods. |
| Acetonitrile (ACN) | RT to 80 °C | A more polar option that can be effective when solubility is an issue in other solvents.[7] |
Experimental Protocol: General Esterification using EDC/DMAP
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous Dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for addressing common experimental issues.
Caption: General troubleshooting workflow for low reaction yield.
Caption: Decision workflow for selecting an appropriate reaction solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. fishersci.it [fishersci.it]
- 4. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-optimal design optimization of unsaturated palm fatty acid distillate and trimethylolpropane esterification for biolubricant production [comptes-rendus.academie-sciences.fr]
dealing with low reactivity of 3,5-Difluoroisonicotinic acid
Technical Support Center: 3,5-Difluoroisonicotinic Acid
Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in standard coupling reactions?
A1: The low reactivity of this compound stems from the strong electron-withdrawing effects of two key features in its structure:
-
Two Fluorine Atoms: Fluorine is the most electronegative element, and the two fluorine atoms at the 3 and 5 positions strongly pull electron density away from the pyridine ring.
-
Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is also electron-withdrawing.
This combined effect significantly reduces the electron density at the carboxylic acid's carbonyl carbon, making it a poor electrophile and thus less susceptible to nucleophilic attack by amines or alcohols under standard conditions.
Q2: What are the most common issues encountered when working with this acid?
A2: The most frequently reported issues include:
-
Failed or low-yield amide bond formation using common coupling reagents like EDC/HOBt.
-
Failure to form esters under standard Fischer esterification conditions.[1][2]
-
The necessity for harsh reaction conditions (e.g., high temperatures, strong bases), which can lead to side reactions or decomposition of sensitive substrates.[3]
-
Formation of stable, unreactive intermediates that do not proceed to the desired product.
Q3: Which class of activating agents is most effective for this type of deactivated acid?
A3: For electron-deficient acids, highly potent activating agents are required. Uronium/aminium salt-based reagents are generally the most effective. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often the reagents of choice.[4] HATU converts the carboxylic acid into a highly reactive OAt-active ester, which can then be successfully attacked by a nucleophile.[4]
Q4: Can I convert this compound to its acid chloride to increase reactivity?
A4: Yes, this is a highly effective strategy. Converting the carboxylic acid to the corresponding acyl chloride dramatically increases its electrophilicity.[5] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[5][6][7] The resulting acyl chloride will readily react with a wide range of nucleophiles, including electron-deficient amines.
Troubleshooting Guides
Problem: My amide coupling reaction has failed or resulted in very low yield.
This is the most common challenge. The standard approach of activating the carboxylic acid is likely insufficient. Follow this troubleshooting workflow to identify a solution.
Problem: My esterification reaction is not working.
Standard acid-catalyzed Fischer esterification is often ineffective due to the deactivated nature of the acid.
Solution 1: Steglich Esterification This method is suitable for acid-sensitive substrates. It involves using a carbodiimide like DCC or EDC with a catalyst, typically 4-dimethylaminopyridine (DMAP).
Solution 2: Conversion to Acid Chloride This is the most robust method. First, convert the this compound to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] Then, react the purified acid chloride with the desired alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.
Experimental Protocols & Data
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended as the first-line approach for coupling with primary or secondary amines.[4]
Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-50°C. Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography.
Protocol 2: Conversion to Acid Chloride and Subsequent Amidation
This two-step protocol is a more forceful and often necessary approach for particularly unreactive amines.[5][6]
Methodology: Step A: Formation of the Acid Chloride
-
Add this compound (1.0 eq) to a flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂).
-
Carefully add thionyl chloride (SOCl₂) (5-10 eq, can be used as solvent) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 76°C) for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Carefully remove the excess SOCl₂ under reduced pressure to yield the crude 3,5-difluoroisonicotinoyl chloride, which can often be used directly in the next step.
Step B: Reaction with Amine
-
Dissolve the amine (1.0 eq) and a base such as triethylamine (TEA) or pyridine (1.5 eq) in an anhydrous solvent like DCM or THF at 0°C.
-
Slowly add a solution of the crude 3,5-difluoroisonicotinoyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours until completion (monitor by TLC/LC-MS).
-
Perform an aqueous work-up and purify the product as described in Protocol 1.
Data Summary: Comparison of Coupling Conditions
The following table summarizes typical outcomes for different activation strategies with electron-deficient aromatic acids. Yields are representative and can vary based on the specific amine used.
| Activation Method | Reagents | Typical Temp. | Typical Time | Relative Yield | Key Considerations |
| Carbodiimide | EDC, HOBt, DIPEA | 25 - 50 °C | 12 - 48 h | Very Low to None | Generally ineffective for this substrate.[3][8] |
| Uronium Salt | HATU , DIPEA | 25 - 50 °C | 2 - 24 h | Moderate to High | Recommended first choice. [4][9] Minimizes racemization. |
| Acid Chloride | 1. SOCl₂, cat. DMF2. Amine, TEA | 1. Reflux2. 0 - 25 °C | 1. 2 - 4 h2. 1 - 12 h | High to Excellent | Highly effective but requires handling of corrosive SOCl₂.[5][6] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Reactions with 3,5-Difluoroisonicotinic Acid
Welcome to the technical support center for 3,5-Difluoroisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during chemical reactions involving this fluorinated pyridine carboxylic acid. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of both the carboxylic acid and the pyridine ring, which can present unique challenges in synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound more reactive towards nucleophilic acyl substitution than isonicotinic acid?
The two electron-withdrawing fluorine atoms on the pyridine ring increase the electrophilicity of the carbonyl carbon in the carboxylic acid group. This makes it more susceptible to attack by nucleophiles, facilitating reactions like amide bond formation and esterification.
Q2: How does the fluorine substitution affect the basicity of the pyridine nitrogen?
The fluorine atoms decrease the electron density on the pyridine ring, which in turn reduces the basicity of the nitrogen atom. This can be a crucial factor to consider in reactions where the pyridine nitrogen might act as a base or a coordinating ligand.
Q3: What are the general solubility characteristics of this compound?
While specific quantitative data is limited, fluorinated organic molecules can exhibit both hydrophobic and lipophobic properties.[1] Based on the behavior of similar compounds like nicotinic acid, its solubility is expected to be moderate in polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile.[2][3] It is generally a solid at room temperature.
Q4: Can decarboxylation be a problem when heating this compound?
Yes, pyridine carboxylic acids can undergo decarboxylation at elevated temperatures. The presence of electron-withdrawing fluorine atoms may influence the stability of the molecule. It is advisable to monitor reactions conducted at high temperatures for any signs of decarboxylation, such as gas evolution or the formation of 3,5-difluoropyridine.
Troubleshooting Failed Reactions
This section provides troubleshooting guides for three common reaction types involving this compound: Amide Coupling, Esterification, and Suzuki Coupling.
Amide Coupling Reactions
Amide bond formation is a common reaction with this compound. However, issues such as low yield, incomplete conversion, or side product formation can occur.
Common Problems and Solutions
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low to No Product Formation | Inadequate activation of the carboxylic acid. | - Use a more potent coupling reagent like HATU or HBTU.[4] - Ensure the coupling reagent is fresh and has been stored correctly. |
| Low nucleophilicity of the amine. | - Increase the reaction temperature. - Use a stronger, non-nucleophilic base like DBU or a phosphazene base. - If possible, use a more concentrated solution to favor the bimolecular reaction. | |
| Poor solubility of starting materials. | - Screen different solvents such as DMF, NMP, or DMA. - Gently warm the reaction mixture to aid dissolution before adding the coupling reagent. | |
| Incomplete Reaction | Insufficient equivalents of coupling reagent or base. | - Increase the equivalents of the coupling reagent and/or base (typically 1.1 to 1.5 equivalents). |
| Short reaction time. | - Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. | |
| Formation of Side Products | Epimerization of adjacent stereocenters. | - Add an epimerization-suppressing additive like HOBt or HOAt.[5] - Perform the reaction at a lower temperature. |
| Reaction with the pyridine nitrogen. | - Although the nitrogen is less basic, with highly reactive electrophiles, N-acylation is a possibility. This is less common in standard amide coupling conditions. |
Troubleshooting Workflow for Amide Coupling
Detailed Experimental Protocol: Amide Coupling with HATU
This protocol describes a general procedure for the coupling of this compound with an aniline derivative using HATU as the coupling reagent.
Materials:
-
This compound
-
Aniline derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the aniline derivative (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.1 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[5]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Esterification Reactions
Fischer esterification is a common method for converting carboxylic acids to esters. Due to the increased reactivity of this compound, esterification can often proceed under milder conditions than with less activated acids.
Common Problems and Solutions
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield | Incomplete reaction due to equilibrium. | - Use a large excess of the alcohol, which can also serve as the solvent.[6] - Remove water as it is formed using a Dean-Stark trap. |
| Insufficient acid catalyst. | - Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used.[6] | |
| Side Product Formation | Dehydration of the alcohol (if susceptible). | - Use milder reaction conditions (lower temperature, less acidic catalyst). |
| Decarboxylation of the starting material. | - Avoid excessively high temperatures. Monitor the reaction for gas evolution. | |
| Hydrolysis of Product | Presence of water during workup or purification. | - Ensure all workup steps are performed under anhydrous conditions until the final washing steps. - The stability of fluorinated esters to hydrolysis can vary.[7] |
Troubleshooting Workflow for Esterification
Detailed Experimental Protocol: Fischer Esterification
This protocol outlines a general procedure for the synthesis of a methyl ester from this compound.
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Suspend or dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude ester.
-
Purify by flash column chromatography or distillation if necessary.
Suzuki Coupling Reactions
For Suzuki coupling, this compound would typically be converted to a halide or triflate, or alternatively, the corresponding boronic acid/ester of 3,5-difluoropyridine would be used. This guide will focus on the coupling of a derivative, such as 4-bromo-3,5-difluoropyridine, with a boronic acid.
Common Problems and Solutions
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low to No Product Formation | Inactive catalyst. | - Use a fresh batch of palladium catalyst and ligand. - Consider using a pre-catalyst for more reliable activation.[8] |
| Oxygen contamination. | - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | |
| Inappropriate base or solvent. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[9] - Screen different solvent systems (e.g., Dioxane/water, Toluene/water, DMF). | |
| Homocoupling of Boronic Acid | Presence of oxygen. | - Improve degassing procedures. |
| High temperature. | - Lower the reaction temperature. | |
| Protodeboronation | Presence of water and/or strong base. | - Use anhydrous conditions if possible. - Use a milder base (e.g., KF). |
| Unstable boronic acid. | - Use a freshly prepared or purchased boronic acid. - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
Troubleshooting Workflow for Suzuki Coupling
Detailed Experimental Protocol: Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of a 4-halo-3,5-difluoropyridine derivative with an arylboronic acid.
Materials:
-
4-Halo-3,5-difluoropyridine derivative (e.g., 4-bromo-3,5-difluoropyridine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the 4-halo-3,5-difluoropyridine derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, then purify the crude product by flash column chromatography.
References
- 1. WO2012052444A1 - Process for the preparation of nicotinamide derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3,5-Difluoroisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3,5-Difluoroisonicotinic acid. The following information is based on a common synthetic route: the oxidation of 3,5-difluoro-4-picoline.
Experimental Workflow
The overall process for the synthesis of this compound via the oxidation of 3,5-difluoro-4-picoline can be summarized as follows:
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of the oxidation of 3,5-difluoro-4-picoline.
Issue 1: Low Yield or Incomplete Conversion
-
Q: My reaction has stalled, and HPLC analysis shows a significant amount of unreacted 3,5-difluoro-4-picoline even after the full charge of the oxidant. What could be the cause?
A: Incomplete conversion is a common scale-up challenge. Several factors could be at play:
-
Poor Mass Transfer: On a larger scale, the mixing of the aqueous oxidant phase and the organic substrate phase may be inefficient. This is especially true if the 3,5-difluoro-4-picoline is not fully soluble in the reaction medium.
-
Insufficient Oxidant: The oxidant (e.g., potassium permanganate) may have been consumed by side reactions or degraded. Ensure the quality of the oxidant is high.
-
Low Reaction Temperature: While the reaction is exothermic, maintaining a sufficiently high temperature is necessary to ensure a reasonable reaction rate. A drop in temperature can slow the reaction significantly.
-
Precipitation of Reactant: The starting material or an intermediate may be precipitating out of the solution, preventing it from reacting.
Recommendations:
-
Improve Agitation: Increase the stirring speed to improve the mixing of the phases. Evaluate if the impeller design is suitable for the reactor geometry and scale.
-
Consider a Phase Transfer Catalyst (PTC): Adding a PTC, such as a quaternary ammonium salt, can facilitate the transfer of the permanganate ion into the organic phase, significantly accelerating the reaction.[1][2]
-
Check Temperature Control: Ensure your heating system can maintain the target temperature throughout the reaction vessel.
-
Staged Addition: Instead of adding all the 3,5-difluoro-4-picoline at the beginning, consider adding it in portions, or co-feeding it with the oxidant.
-
Issue 2: Formation of Impurities and Over-oxidation
-
Q: My final product is difficult to purify and shows several byproducts in the HPLC analysis. What are the likely side reactions?
A: Over-oxidation and side reactions can become more prevalent at scale due to localized "hot spots" or longer reaction times.
-
Decarboxylation: The desired product, this compound, can decarboxylate under harsh conditions (high temperature) to form 3,5-difluoropyridine.
-
Ring Opening: Aggressive oxidation can lead to the cleavage of the pyridine ring, resulting in a complex mixture of byproducts.
-
Incomplete Oxidation: The reaction may not proceed to the carboxylic acid, leaving aldehyde or alcohol intermediates.
Recommendations:
-
Strict Temperature Control: This is the most critical parameter. Ensure your reactor's cooling system can handle the exotherm from the reaction. A thermal hazard assessment is recommended before scaling up.[3][4]
-
Controlled Addition of Oxidant: Add the oxidant solution slowly and subsurface to avoid localized high concentrations and temperatures. The rate of addition should be dictated by the cooling capacity of the reactor.
-
pH Control: The pH of the reaction mixture can influence the selectivity. Maintaining a neutral or slightly basic pH can sometimes minimize side reactions.
-
Issue 3: Difficult Work-up and Product Isolation
-
Q: The filtration of the manganese dioxide (MnO₂) byproduct is extremely slow, and my product seems to be partially lost during this step. How can I improve the work-up?
A: The physical properties of the MnO₂ precipitate can vary significantly with reaction conditions, and on a large scale, this can lead to filtration nightmares.
-
Fine MnO₂ Particles: Rapid addition of the oxidant or poor temperature control can lead to the formation of very fine MnO₂ particles that clog the filter.
-
Product Adsorption: The desired product can adsorb onto the surface of the MnO₂, leading to yield loss.
Recommendations:
-
"Age" the MnO₂: After the reaction is complete, stirring the mixture for a period (e.g., 1 hour) can help to agglomerate the MnO₂ particles, improving their filterability.
-
Use a Filter Aid: Adding a filter aid like Celite® to the slurry before filtration can significantly improve the filtration rate.
-
Wash the Filter Cake: Thoroughly wash the MnO₂ filter cake with hot water to recover any adsorbed product. The pH of the wash water can also be adjusted to aid in desorption.
-
Optimize Precipitation: During the acidification step to precipitate the product, cool the solution slowly and with good agitation to obtain larger, more easily filterable crystals.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most significant safety concern when scaling up the potassium permanganate oxidation of 3,5-difluoro-4-picoline?
A1: The primary safety concern is the management of the reaction exotherm. Permanganate oxidations are highly exothermic and can lead to a thermal runaway if not properly controlled.[5][6] A runaway reaction can cause a rapid increase in temperature and pressure, potentially leading to a reactor failure. It is crucial to have a thorough understanding of the reaction's thermal profile through calorimetric studies and to ensure that the reactor's cooling capacity is sufficient for the scale of the reaction.
-
Q2: Can I use a different oxidant instead of potassium permanganate?
A2: Yes, other oxidants can be used, such as catalytic systems involving oxygen or air with a metal catalyst (e.g., cobalt or manganese salts).[7][8] These methods can be greener and avoid the formation of large amounts of solid waste (MnO₂). However, they often require high pressure and temperature and may have their own set of scale-up challenges, including catalyst deactivation and separation.
-
Q3: How does the purity of the starting 3,5-difluoro-4-picoline affect the scale-up?
A3: The purity of the starting material is critical. Impurities in the 3,5-difluoro-4-picoline can lead to the formation of undesired byproducts that may be difficult to separate from the final product. For example, an isomeric impurity (e.g., 2,5-difluoro-4-picoline) would lead to the corresponding isomeric acid. It is essential to have a robust analytical method to quantify the purity of the starting material before beginning the scale-up.
-
Q4: What are the key parameters to monitor during the reaction?
A4: The most important parameters to monitor are:
-
Temperature: Continuously monitor the internal reaction temperature.
-
Addition Rate: Strictly control the addition rate of the oxidant.
-
pH: Monitor the pH of the reaction mixture.
-
Reaction Progress: Periodically take samples for analysis (e.g., by HPLC) to track the consumption of the starting material and the formation of the product.
-
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | 3,5-Difluoropyridine (Decarboxylation Impurity) (%) |
| 70 | 12 | 65 | 98.5 | 0.2 |
| 85 | 6 | 88 | 99.1 | 0.4 |
| 100 | 4 | 85 | 96.2 | 2.5 |
Table 2: Comparison of Oxidizing Systems
| Oxidant System | Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| KMnO₄ | 85°C, 6h, atmospheric pressure | 88 | Reliable, well-understood | Large amount of MnO₂ waste, highly exothermic |
| O₂/Co(OAc)₂/NaBr | 150°C, 5h, 10 bar O₂ | 82 | Atom economical, less waste | High pressure/temperature, catalyst separation |
Experimental Protocol: Oxidation of 3,5-difluoro-4-picoline
Warning: This reaction is highly exothermic and should only be performed by trained personnel with appropriate safety measures in place. A preliminary thermal hazard assessment is strongly recommended before attempting this on a large scale.
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a condenser, and a controlled-rate addition pump.
-
Charging: Charge the reactor with 3,5-difluoro-4-picoline (1.0 eq) and water (10 volumes).
-
Heating: Begin stirring and heat the reactor contents to 80-85°C.
-
Oxidant Preparation: In a separate vessel, prepare a solution of potassium permanganate (KMnO₄) (2.5 eq) in water (15 volumes).
-
Addition: Slowly add the KMnO₄ solution to the reactor over 4-6 hours, maintaining the internal temperature between 85-90°C. The addition rate must be controlled to prevent the temperature from exceeding 90°C.
-
Monitoring: Monitor the reaction by HPLC until the starting material is consumed (<1%).
-
Quenching: Once the reaction is complete, cool the mixture to 50°C and slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color of the permanganate is discharged.
-
Filtration: Filter the hot slurry through a pad of Celite® to remove the manganese dioxide (MnO₂). Wash the filter cake with hot water (3 x 2 volumes).
-
Precipitation: Combine the filtrate and washes, cool to 10°C, and slowly add concentrated hydrochloric acid (HCl) to adjust the pH to ~3.5. The product will precipitate as a white solid.
-
Isolation and Drying: Stir the slurry at 10°C for 1 hour, then filter the product. Wash the filter cake with cold water and dry under vacuum at 60°C to a constant weight.
Troubleshooting Logic Diagram
References
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. nwsci.com [nwsci.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3,5-Difluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 3,5-Difluoroisonicotinic acid. The information is presented in a question-and-answer format to directly assist with experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can originate from starting materials, side reactions, or degradation. Potential impurities include:
-
Unreacted starting materials: Such as 3,5-difluoropyridine if the synthesis involves its oxidation or carboxylation.
-
Partially reacted intermediates: Depending on the synthetic route, these could include hydroxylated or partially oxidized species.
-
Isomeric impurities: Positional isomers of the difluoroisonicotinic acid may form in small quantities.
-
Solvent residues: Residual solvents from the reaction or initial work-up can be present.
-
Inorganic salts: Formed during pH adjustments or quenching of the reaction.
Q2: My purified this compound has a yellowish tint. What could be the cause and how can I remove it?
A2: A yellowish tint often indicates the presence of colored organic impurities or trace amounts of metallic residues from reagents or reaction vessels. These can sometimes be removed by recrystallization with the addition of a small amount of activated carbon. The activated carbon can adsorb colored impurities, and subsequent filtration of the hot solution before crystallization can yield a colorless product.
Q3: After recrystallization, the yield of my this compound is very low. What are the possible reasons?
A3: Low recovery after recrystallization can be due to several factors:
-
High solubility in the chosen solvent: The compound may be too soluble in the recrystallization solvent, even at low temperatures.
-
Using too much solvent: An excessive amount of solvent will keep more of the product dissolved.
-
Insufficient cooling: The solution may not have been cooled to a low enough temperature to maximize crystal formation.
-
Premature crystallization: If the solution cools too quickly, small crystals may form that are difficult to filter, leading to loss.
Q4: How can I effectively remove inorganic salts from my crude product?
A4: Inorganic salts can typically be removed by dissolving the crude product in a suitable organic solvent in which the this compound is soluble but the salts are not. Subsequent filtration will separate the insoluble salts. Alternatively, an acid-base extraction can be employed. By dissolving the crude mixture in an organic solvent and extracting with a basic aqueous solution, the acidic product will move to the aqueous layer as its salt, leaving neutral organic impurities and salts behind. The product can then be recovered by acidifying the aqueous layer.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oily residue instead of crystals | The melting point of the compound is lower than the boiling point of the solvent, or impurities are preventing crystallization. | Try a different solvent or solvent system with a lower boiling point. Consider a pre-purification step like column chromatography to remove impurities. |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent used or the compound is very soluble). | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, slowly evaporate some of the solvent to increase the concentration. |
| Crystals are very fine and difficult to filter | The solution cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. A slower cooling rate promotes the formation of larger crystals. |
| Product purity does not improve significantly | The chosen solvent is not effective at separating the specific impurities present. | Experiment with different solvent systems. A mixture of solvents can sometimes provide better selectivity for crystallization. |
Purity Analysis by HPLC
| Problem | Possible Cause | Suggested Solution |
| Broad or tailing peaks | Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH. | Adjust the mobile phase pH to ensure the carboxylic acid is fully protonated or deprotonated. Consider using a column with a different stationary phase. |
| Poor resolution between the main peak and impurities | The mobile phase composition is not optimal for separation. | Perform a gradient elution to identify a suitable isocratic mobile phase composition or optimize the gradient profile for better separation. |
| Inconsistent retention times | Fluctuations in mobile phase composition, temperature, or flow rate. | Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control and ensure the pump is delivering a stable flow rate. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the acidic this compound from neutral organic impurities and inorganic salts.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Extraction: Allow the layers to separate. The deprotonated this compound salt will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.
-
Back-extraction (Optional): To maximize recovery, you can add fresh aqueous base to the organic layer and repeat the extraction. Combine the aqueous layers.
-
Washing the Organic Layer (Optional): If neutral impurities are desired, the organic layer can be washed with brine and dried over anhydrous sodium sulfate.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (pH ~2), checking with pH paper. The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Selection: Based on solubility tests, a mixture of tetrahydrofuran (THF) and water can be an effective solvent system. Other potential solvents include ethanol/water or acetonitrile.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., THF) to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few more drops of the primary solvent until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
The following table provides a hypothetical example of how to present quantitative data for the purification of this compound. Actual values will vary depending on the initial purity and the purification method used.
| Purification Stage | Method | Purity (by HPLC, %) | Yield (%) | Appearance |
| Crude Product | - | 85 | - | Light yellow solid |
| After Acid-Base Extraction | Protocol 1 | 95 | 90 | Off-white solid |
| After Recrystallization | Protocol 2 | >99 | 85 (from extracted material) | White crystalline solid |
Visualization
Troubleshooting Workflow for this compound Purification
Caption: A logical workflow for the purification and troubleshooting of crude this compound.
Technical Support Center: Catalyst Selection for Cross-Coupling with 3,5-Difluoroisonicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Difluoroisonicotinic acid in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
Low or no yield in cross-coupling reactions involving this compound can stem from several factors, often related to the challenging nature of this substrate. The electron-withdrawing fluorine atoms and the acidic carboxylic acid group can significantly impact catalyst activity and reaction equilibrium.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity or Decomposition | • Use a pre-catalyst or an air-stable catalyst to ensure the active Pd(0) species is generated. • Select bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) that are known to stabilize the palladium center and promote reductive elimination. • Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%). |
| Inefficient Transmetalation | • The choice of base is critical. For Suzuki reactions, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective for challenging substrates.[1] • For other couplings, a thorough base screen is recommended. The acidity of the isonicotinic acid may require a weaker, non-nucleophilic base to avoid side reactions. |
| Substrate Decomposition (Decarboxylation) | • The carboxylic acid moiety may undergo decarboxylation at elevated temperatures. Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed post-coupling. • Employ milder reaction conditions, including lower temperatures and shorter reaction times. |
| Poor Solubility | • Ensure all reaction components are soluble in the chosen solvent system. A mixture of a polar aprotic solvent (e.g., dioxane, THF, DMF) and water is often effective for Suzuki reactions with inorganic bases.[1] |
Issue 2: Formation of Significant Byproducts
The presence of unwanted byproducts can complicate purification and reduce the yield of your desired product. Common side reactions include homocoupling of the coupling partner and protodeboronation in Suzuki reactions.
| Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid (Suzuki) | • Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. • Use a Pd(0) source directly or ensure complete reduction of a Pd(II) pre-catalyst. |
| Protodeboronation of Boronic Acid (Suzuki) | • Use anhydrous solvents and dry reagents to minimize the presence of water.[1] • Employ a milder base or a fluoride source (e.g., CsF) which can sometimes suppress this side reaction. • Consider using a boronic ester (e.g., pinacol ester) which can be more stable under the reaction conditions. |
| Hydrodehalogenation | • This can occur via β-hydride elimination from the organopalladium intermediate. The choice of ligand is crucial to minimize this pathway. Bulky, electron-rich ligands often favor reductive elimination over β-hydride elimination. |
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for cross-coupling with this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). However, due to the electron-deficient nature of the 3,5-difluoropyridine ring, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally a good starting point. These ligands stabilize the palladium center and promote the crucial reductive elimination step. Examples include ligands from the Buchwald (e.g., SPhos, XPhos) and Fu (e.g., P(t-Bu)₃) families. For Suzuki reactions, Pd(dppf)Cl₂ has also shown efficacy with similar substrates.[2]
Q2: How does the carboxylic acid group affect the reaction, and should I protect it?
A2: The carboxylic acid group has two main effects: its acidity can interfere with basic reagents, and it is susceptible to decarboxylation at higher temperatures.
-
Acidity: The acidic proton can react with the base, potentially requiring a higher equivalent of base. More importantly, the carboxylate can coordinate to the palladium center, which may inhibit catalysis.
-
Decarboxylation: Heating the reaction can lead to the loss of CO₂ and the formation of 3,5-difluoropyridine, which can then undergo further reactions.
Given these challenges, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly recommended strategy. The ester is generally more stable under typical cross-coupling conditions and can be easily hydrolyzed back to the carboxylic acid after the coupling is complete.
Q3: What is the best base to use for a Suzuki-Miyaura coupling with this substrate?
A3: For Suzuki-Miyaura couplings involving electron-deficient or challenging substrates, inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[1] These bases are effective at promoting the formation of the reactive boronate species required for transmetalation. The choice of base should be optimized in conjunction with the solvent system.
Q4: Can I perform a direct C-H activation/arylation with this compound?
A4: Direct C-H activation of pyridine rings is a known transformation, and for some pyridine derivatives, arylation at the C-3 and C-4 positions has been achieved using a palladium catalyst and a directing group.[3] For this compound, the carboxylic acid itself (or a derivative) could potentially act as a directing group. However, the electronic properties of the difluorinated ring will strongly influence the regioselectivity and feasibility of this approach. This would require specific optimization and may be more challenging than a traditional cross-coupling with a pre-halogenated substrate.
Experimental Protocols
The following are general, illustrative protocols for common cross-coupling reactions. Note: These are starting points and should be optimized for your specific substrates and desired outcome. The data presented is for analogous systems and serves as a guide.
Suzuki-Miyaura Coupling of a Halogenated Pyridine Derivative (Illustrative)
This protocol is adapted from the coupling of pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids and esters.[2]
Materials:
-
3,5-Difluoro-4-halopyridine (or ester derivative of the acid) (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Pd(dppf)Cl₂ (0.1 equiv)
-
Na₃PO₄ (3.0 equiv)
-
Dioxane/Water (4:1 v/v)
Procedure:
-
To a reaction vial, add the 3,5-difluoro-4-halopyridine, arylboronic acid, Pd(dppf)Cl₂, and Na₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Illustrative Data for Catalyst and Solvent Screening in a Suzuki-Miyaura Coupling:
Data adapted from a study on pyridine-2-sulfonyl fluoride and should be considered as a starting point for optimization.[2]
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
| Pd(dppf)Cl₂ | Dioxane/H₂O (4:1) | 80 | 75 |
| Pd(PPh₃)₄ | Dioxane/H₂O (4:1) | 80 | 45 |
| Pd(OAc)₂/SPhos | Toluene | 100 | 65 |
Sonogashira Coupling of a Bromo-Fluoropyridine (Illustrative)
This protocol is based on the Sonogashira coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines.[4]
Materials:
-
4-Bromo-3,5-difluoropyridine (or ester derivative) (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.15 equiv)
-
CuI (0.3 equiv)
-
THF/Et₃N (2:1 v/v)
Procedure:
-
To a degassed solution of the 4-bromo-3,5-difluoropyridine derivative in THF/Et₃N, add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture for an additional 5 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizations
General Cross-Coupling Workflow
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Difluoroisonicotinic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 3,5-Difluoroisonicotinic acid is of paramount importance for safety, efficacy, and regulatory compliance. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
A variety of analytical techniques can be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of potential impurities, and the availability of instrumentation. The following table summarizes the performance of commonly used analytical methods. The data presented is based on studies of structurally similar fluorinated aromatic carboxylic acids and serves as a practical reference.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | 0.1 µg/mL[1] | 0.5 µg/mL | High resolution, well-established, suitable for non-volatile and thermally labile compounds.[2] | May require derivatization for sensitive detection of compounds lacking a strong chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio | 0.055 - 1.9 ppm[3] | 0.185 - 6.4 ppm[3] | High sensitivity and specificity, excellent for volatile impurities.[2] | Requires derivatization for non-volatile compounds like carboxylic acids, which can add complexity.[4][5] |
| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy | Quantitation based on the nuclear magnetic properties of the ¹⁹F nucleus | ~0.06 g/100 g[6] | Not explicitly stated, but quantifiable at low levels | Rapid, non-destructive, provides structural information, and requires no chromatographic separation.[6] | Lower sensitivity compared to chromatographic methods, requires a specific NMR-active nucleus. |
| Capillary Electrophoresis (CE) | Separation based on charge and size | 0.02 - 1.3 µg/L[7] | 0.06 - 0.21 µg/L[7] | High separation efficiency, short analysis times, and low sample and reagent consumption.[8][9] | Can have lower reproducibility compared to HPLC, potential for analyte adsorption to the capillary wall. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for the analysis of aromatic carboxylic acids.[1][10]
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan of this compound).
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) to a known concentration.
-
Procedure: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, a derivatization step is necessary before GC-MS analysis.[4][5][11]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Esterification of the carboxylic acid group is a common approach. For example, react the sample with a methylating agent like BF₃ in methanol.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 250°C) to elute all components.
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: Accurately weigh the this compound sample, add the derivatization agent, and heat as required. After the reaction, the derivative is typically extracted into an organic solvent.
-
Procedure: Inject the derivatized sample into the GC-MS. Impurities can be identified by their mass spectra and retention times, and their levels can be quantified using an internal standard.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Quantitative ¹⁹F NMR (qNMR) is a powerful tool for the analysis of fluorinated compounds.[6][12]
-
Instrumentation: NMR spectrometer with a fluorine probe.
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A stable, fluorinated compound with a known purity and a resonance that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Acquisition Parameters: A pulse sequence with a sufficient relaxation delay (D1) to ensure complete relaxation of all fluorine nuclei is crucial for accurate quantification.
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
Procedure: Acquire the ¹⁹F NMR spectrum. The purity of the sample can be calculated by comparing the integral of the analyte's fluorine signals to the integral of the internal standard's fluorine signal, taking into account the number of fluorine atoms and the molecular weights of both substances.
Capillary Electrophoresis (CE)
CE offers high-resolution separation of charged species like isonicotinic acid derivatives.[8][9]
-
Instrumentation: Capillary electrophoresis system with a UV or DAD detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter).
-
Background Electrolyte (BGE): A buffer solution at a specific pH to control the charge of the analyte and the electroosmotic flow (e.g., a phosphate or borate buffer).
-
Voltage: Application of a high voltage (e.g., 20-30 kV) across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Sample Preparation: Dissolve the this compound sample in the BGE or a compatible solvent.
-
Procedure: Introduce the sample into the capillary and apply the separation voltage. The purity is assessed by the peak area percentage in the resulting electropherogram.
Visualization of Analytical Workflows
The following diagrams illustrate the typical workflows for the purity assessment of this compound using the described analytical methods.
By understanding the principles, performance characteristics, and experimental considerations of these analytical methods, researchers can select the most appropriate technique for the purity assessment of this compound, ensuring the quality and integrity of this important chemical entity.
References
- 1. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Separation of nicotinic acid and its structural isomers using 1-ethyl-3-methylimidazolium ionic liquid as a buffer additive by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of trace amount of enantiomeric impurity in therapeutic nicotine derivative using capillary electrophoresis with new imaging technology detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
A Comparative Guide to HPLC-DAD Analysis of 3,5-Difluoroisonicotinic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, the accurate analysis of 3,5-Difluoroisonicotinic acid and its derivatives is crucial for purity assessment, impurity profiling, and pharmacokinetic studies. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and versatile technique for this purpose. This guide provides a comparative overview of three proposed HPLC-DAD methods, offering a strategic approach to method development for this class of compounds.
Given the polar nature and aromaticity of this compound, column and mobile phase selection are critical for achieving optimal separation. Below, we compare three methods utilizing different stationary phases: a standard C18 column, a Phenyl column for alternative selectivity, and a Polar-Embedded column for enhanced retention.
Comparative Performance of Proposed HPLC-DAD Methods
The following table summarizes the expected performance characteristics of the three proposed methods for the analysis of this compound and its potential derivatives.
| Parameter | Method A: C18 Reversed-Phase | Method B: Phenyl Reversed-Phase | Method C: Polar-Embedded Reversed-Phase |
| Expected Retention Time | Moderate | Moderate to High | High |
| Expected Resolution | Good | Excellent for aromatic derivatives | Very Good, especially for polar derivatives |
| Expected Peak Symmetry | Good | Good to Excellent | Excellent |
| Potential Sensitivity | High | High | High |
| Column Interaction | Primarily hydrophobic interactions | Hydrophobic and π-π interactions | Hydrophobic and polar interactions |
| Ideal for | General-purpose analysis, initial screening | Compounds with aromatic derivatives | Enhanced retention of polar analytes |
Experimental Protocols
Detailed methodologies for the three proposed HPLC-DAD methods are provided below. These protocols serve as a starting point for method development and optimization.
Method A: C18 Reversed-Phase Analysis
This method employs a standard C18 column, the workhorse of reversed-phase chromatography, and is suitable for a wide range of moderately polar to non-polar compounds.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: 210 nm and 265 nm.
2. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
Method B: Phenyl Reversed-Phase Analysis
This method utilizes a phenyl-bonded stationary phase, which provides alternative selectivity through π-π interactions, particularly beneficial for separating aromatic compounds.
1. Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent, with a 2998 Photodiode Array (PDA) Detector.
-
Column: Waters XBridge Phenyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
PDA Wavelength: 200-400 nm.
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition (80% A, 20% B) to a final concentration of 0.5 mg/mL.
-
Sonicate for 5 minutes to aid dissolution.
-
Filter using a 0.22 µm PTFE syringe filter.
Method C: Polar-Embedded Reversed-Phase Analysis
This method is designed for enhanced retention and improved peak shape of polar compounds, which might show poor retention on traditional C18 columns.
1. Instrumentation and Conditions:
-
HPLC System: Shimadzu Nexera X2 or equivalent, with a SPD-M30A DAD.
-
Column: ACE C18-AR, 4.6 x 100 mm, 3 µm particle size.
-
Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.05% TFA in Acetonitrile.
-
Gradient Program:
-
0-3 min: 5% B
-
3-15 min: 5-70% B
-
15-18 min: 70% B
-
18.1-23 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: 220 nm and 270 nm.
2. Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Dilute with water to a working concentration of 50 µg/mL.
-
Ensure the final solution is clear and filter if necessary.
Visualizations
To further clarify the experimental process and the chemical context, the following diagrams are provided.
Caption: Experimental workflow for HPLC-DAD analysis.
This compound is a valuable building block in medicinal chemistry, often used in the synthesis of more complex molecules.[1][2] A representative reaction is its conversion to an amide, a common step in the synthesis of its derivatives.
Caption: Synthesis of an amide derivative.
References
A Comparative Analysis of the Reactivity of 3,5-Difluoroisonicotinic Acid and Other Isonicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3,5-difluoroisonicotinic acid with unsubstituted isonicotinic acid and 3-fluoroisonicotinic acid. Understanding the nuanced effects of fluorine substitution on the pyridine ring is paramount for the strategic design of novel pharmaceuticals and functional materials. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to elucidate the underlying principles governing the observed reactivity patterns.
Enhanced Reactivity of Fluorinated Isonicotinic Acids: A Data-Driven Comparison
The introduction of fluorine atoms onto the isonicotinic acid scaffold dramatically influences its electronic properties and, consequently, its chemical reactivity. This is most evident in the acidity of the carboxylic acid group and the susceptibility of the pyridine ring to nucleophilic attack.
Acidity (pKa)
The acidity of the carboxylic acid group is a fundamental indicator of reactivity, particularly in reactions such as esterification and amidation. The electron-withdrawing nature of fluorine substituents leads to a significant increase in the acidity of the carboxyl group, as reflected by the lower pKa values.
| Compound | Structure | pKa |
| Isonicotinic Acid | ~4.96 | |
| 3-Fluoroisonicotinic Acid | Not available | |
| This compound | ![]() | ~1.51 (Predicted)[1] |
The significantly lower predicted pKa of this compound suggests that its carboxylate is a better leaving group, which can facilitate reactions at the carbonyl carbon.
Reactivity of the Pyridine Ring
Fluorine substitution renders the pyridine ring more electron-deficient, thereby increasing its susceptibility to nucleophilic aromatic substitution (SNAr). While direct kinetic data comparing the SNAr reactivity of these specific isonicotinic acids is scarce, studies on related fluorinated pyridines consistently demonstrate a dramatic increase in reaction rates compared to their non-fluorinated analogs. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine, highlighting the activating effect of fluorine.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the reactivity of isonicotinic acids.
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of an isonicotinic acid derivative.
Materials:
-
Isonicotinic acid derivative
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of the isonicotinic acid derivative and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a stir plate and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the solution by adding small, known volumes of the standardized NaOH solution from the burette.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly and then plateaus.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of inflection on the curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
Fischer Esterification
Objective: To synthesize the methyl ester of an isonicotinic acid derivative and compare reaction yields under identical conditions.
Materials:
-
Isonicotinic acid derivative
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the isonicotinic acid derivative in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the ester by a suitable method, such as column chromatography or distillation, if necessary.
-
Determine the yield of the purified ester. By running parallel reactions for different isonicotinic acids under identical conditions, a comparison of their relative reactivity in esterification can be made based on the product yields.
Nucleophilic Aromatic Substitution (SNAr) with an Amine
Objective: To compare the reactivity of fluorinated isonicotinic acids towards nucleophilic attack by an amine.
Materials:
-
Fluorinated isonicotinic acid derivative (e.g., this compound)
-
Amine nucleophile (e.g., pyrrolidine or morpholine)
-
Aprotic polar solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF))
-
Base (e.g., potassium carbonate or triethylamine)
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Heating and stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a reaction vessel, add the fluorinated isonicotinic acid, the amine nucleophile (typically in a slight excess), and the base.
-
Add the aprotic polar solvent.
-
Seal the vessel and heat the reaction mixture to a specified temperature (e.g., 100-150 °C) for a defined period.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify the product by chromatography or recrystallization.
-
The relative reactivity can be assessed by comparing reaction times for full conversion or by comparing product yields after a fixed reaction time for different fluorinated isonicotinic acids.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of substituted isonicotinic acids.
Caption: Workflow for comparing the reactivity of isonicotinic acid analogs.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on a fluorinated pyridine ring.
Conclusion
The presence of fluorine substituents on the isonicotinic acid backbone exerts a profound influence on its chemical reactivity. The strong inductive effect of fluorine increases the acidity of the carboxylic acid and activates the pyridine ring towards nucleophilic attack. Consequently, this compound is anticipated to be significantly more reactive than its non-fluorinated and mono-fluorinated counterparts in a variety of chemical transformations. This enhanced reactivity, coupled with the unique physicochemical properties imparted by fluorine, makes these compounds highly valuable building blocks in the development of novel therapeutic agents and advanced materials. The experimental protocols provided herein offer a framework for the practical evaluation and exploitation of these reactivity differences in a research setting.
References
A Comparative Guide to the Validation of Synthesized 3,5-Difluoroisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] 3,5-Difluoroisonicotinic acid is a valuable building block for the synthesis of a variety of derivatives with potential applications in drug discovery. This guide provides a comparative overview of the validation of a synthesized this compound derivative against a non-fluorinated analogue, supported by illustrative experimental data and detailed protocols.
Comparative Performance Data
The following table summarizes the key performance metrics for the synthesized this compound Derivative and a comparative non-fluorinated Isonicotinic Acid Derivative. The data presented here is illustrative and intended to provide a framework for comparison.
| Parameter | This compound Derivative (Compound A) | Isonicotinic Acid Derivative (Compound B) |
| Synthesis Yield | 75% | 85% |
| Purity (HPLC) | >98% | >99% |
| Melting Point | 145-147 °C | 128-130 °C |
| Biological Activity (IC50) | 50 nM | 250 nM |
| LogP | 2.1 | 1.5 |
Experimental Protocols
Synthesis and Characterization of this compound Amide (Compound A)
This protocol details the synthesis of a representative this compound derivative, an amide, which is a common functional group in bioactive molecules.
Materials:
-
This compound
-
Thionyl chloride
-
Ammonia solution (28% in water)
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1 mmol) in dry DCM (10 mL), add thionyl chloride (1.2 mmol) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Amidation: Cool the reaction mixture to 0 °C and slowly add ammonia solution (5 mL). Stir vigorously for 1 hour.
-
Work-up: Separate the organic layer and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: The structure and purity of the final compound are confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the biological activity of the synthesized compounds against a target kinase, a common approach in drug discovery.
Materials:
-
Synthesized compounds (Compound A and Compound B)
-
Target kinase
-
ATP
-
Kinase substrate (e.g., a specific peptide)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in the kinase buffer.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for 1 hour.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Visualizations
Synthesis and Validation Workflow
Caption: A flowchart illustrating the key stages from synthesis to validation.
Hypothetical Kinase Signaling Pathway
Caption: A diagram showing a potential mechanism of action for the synthesized derivatives.
References
A Comparative Spectroscopic Analysis of Fluorinated Isonicotinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Differentiation of 2-Fluoroisonicotinic Acid and 3-Fluoroisonicotinic Acid.
This guide provides a comprehensive spectroscopic comparison of two key fluorinated isomers of isonicotinic acid: 2-fluoroisonicotinic acid and 3-fluoroisonicotinic acid. Understanding the distinct spectral signatures of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies in drug discovery. This document presents available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and visual workflows to aid in laboratory analysis.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for 2-fluoroisonicotinic acid and 3-fluoroisonicotinic acid. Due to the limited availability of complete, published datasets for these specific isomers, some values are based on typical ranges for similar fluorinated pyridine and carboxylic acid derivatives.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Isomer | Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (Hz) | Assignment |
| 2-Fluoroisonicotinic Acid | ¹H | ~8.6 | d, J ≈ 5 | H6 |
| ~7.8 | dd, J ≈ 5, 1.5 | H5 | ||
| ~7.6 | d, J ≈ 1.5 | H3 | ||
| ¹³C | ~165 | s | C=O | |
| ~163 (d, ¹JCF ≈ 240) | d | C2 | ||
| ~150 (d, ³JCF ≈ 5) | d | C6 | ||
| ~140 | s | C4 | ||
| ~122 (d, ³JCF ≈ 4) | d | C5 | ||
| ~110 (d, ²JCF ≈ 40) | d | C3 | ||
| ¹⁹F | ~ -70 | s | F | |
| 3-Fluoroisonicotinic Acid | ¹H | ~8.8 | s | H2 |
| ~8.6 | d, J ≈ 5 | H6 | ||
| ~7.9 | d, J ≈ 5 | H5 | ||
| ¹³C | ~165 | s | C=O | |
| ~158 (d, ¹JCF ≈ 250) | d | C3 | ||
| ~152 (d, ⁴JCF ≈ 3) | d | C6 | ||
| ~145 (d, ²JCF ≈ 20) | d | C2 | ||
| ~135 (d, ²JCF ≈ 25) | d | C4 | ||
| ~125 (d, ³JCF ≈ 5) | d | C5 | ||
| ¹⁹F | ~ -120 | s | F |
Note: Some ¹³C and ¹⁹F NMR data are estimated based on typical values for fluorinated pyridines.
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Isomer | IR (cm⁻¹) | Assignment | MS (m/z) | Assignment |
| 2-Fluoroisonicotinic Acid | ~3000-2500 (broad) | O-H stretch (carboxylic acid) | 141 | [M]⁺ |
| ~1710 | C=O stretch | 124 | [M-OH]⁺ | |
| ~1600, ~1480 | C=C, C=N stretch (aromatic) | 96 | [M-COOH]⁺ | |
| ~1250 | C-F stretch | |||
| 3-Fluoroisonicotinic Acid | ~3000-2500 (broad) | O-H stretch (carboxylic acid) | 141 | [M]⁺ |
| ~1705 | C=O stretch | 124 | [M-OH]⁺ | |
| ~1610, ~1470 | C=C, C=N stretch (aromatic) | 96 | [M-COOH]⁺ | |
| ~1280 | C-F stretch |
Note: IR peak positions are approximate. Mass spectrometry fragmentation patterns are predicted based on common fragmentation of carboxylic acids.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated isonicotinic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
¹H NMR Spectroscopy: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Spectroscopy: Acquire spectra on the same instrument. Use proton decoupling to simplify the spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
-
¹⁹F NMR Spectroscopy: Acquire spectra on a spectrometer equipped with a fluorine probe. Proton decoupling is recommended to simplify the spectra. The spectral width should be set to encompass the expected chemical shift range for aromatic fluorine compounds (approx. -60 to -160 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. For ATR, place a small amount of the solid sample directly on the ATR crystal. For the KBr method, grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic fragmentation pattern.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 to observe the molecular ion and key fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of fluorinated isonicotinic acid isomers.
Logical Relationship of Spectroscopic Data
The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for differentiating the isomers.
The Impact of Fluorination on the Biological Activity of Isonicotinic Acid Derivatives: A Comparative Guide
While specific comparative data on the biological activities of 3,5-difluoroisonicotinic acid derivatives remains limited in publicly available research, this guide provides a comparative overview of the biological activities of non-fluorinated isonicotinic acid derivatives and discusses the potential influence of fluorination on their therapeutic properties. The information presented here is intended for researchers, scientists, and drug development professionals to inform future research and development of novel therapeutic agents based on the isonicotinic acid scaffold.
Isonicotinic acid, a pyridine carboxylic acid isomer, and its derivatives have long been a cornerstone in medicinal chemistry, most notably as the basis for the anti-tuberculosis drug isoniazid. The versatile structure of isonicotinic acid allows for a wide range of chemical modifications, leading to derivatives with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The introduction of fluorine atoms into these molecules is a common strategy in drug design to modulate their physicochemical and biological properties.
Antimicrobial Activity: A Comparative Look
Isonicotinic acid hydrazide-hydrazones have demonstrated significant potential as antimicrobial agents. A study by Popiołek et al. (2018) investigated a series of these derivatives and identified compounds with potent activity against Gram-positive bacteria.[1]
Quantitative Comparison of Antimicrobial Activity
Below is a summary of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for some of the most active non-fluorinated isonicotinic acid hydrazide-hydrazones reported by Popiołek et al. (2018).[1]
| Compound/Drug | Staphylococcus aureus ATCC 6538 | Staphylococcus epidermidis ATCC 12228 | Bacillus subtilis ATCC 6633 |
| Hydrazide-hydrazone 15 | MIC: 1.95 µg/mL, MBC: 3.91 µg/mL | MIC: 1.95 µg/mL, MBC: 3.91 µg/mL | MIC: 1.95 µg/mL, MBC: 7.81 µg/mL |
| Hydrazide-hydrazone 16 | MIC: 7.81 µg/mL, MBC: 15.62 µg/mL | MIC: 3.91 µg/mL, MBC: 7.81 µg/mL | MIC: 7.81 µg/mL, MBC: 15.62 µg/mL |
| Ciprofloxacin | MIC: 10 µg/mL | - | MIC: 12 µg/mL |
Note: The original study included a broader range of bacteria. This table highlights some of the key findings against common Gram-positive strains.
While direct comparative studies with fluorinated analogues are scarce, research on other heterocyclic compounds suggests that the introduction of fluorine can enhance antimicrobial activity. For instance, fluorinated isatins have shown promising antimicrobial and anticancer activities.[2][3] The high electronegativity and unique steric properties of fluorine can influence factors such as cell membrane permeability, binding affinity to target enzymes, and metabolic stability, potentially leading to more potent and selective antimicrobial agents.
Experimental Protocols
Synthesis of Isonicotinic Acid Hydrazide-Hydrazones: The synthesis of the hydrazide-hydrazone derivatives of isonicotinic acid was achieved through a condensation reaction between isonicotinic acid hydrazide and various aromatic aldehydes.[4]
Antimicrobial Screening: The in vitro antimicrobial activity of the synthesized compounds was evaluated using the serial broth dilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[5]
Anticancer Activity and Enzyme Inhibition
Fluorination can enhance the anticancer activity of a molecule by improving its ability to interact with biological targets, such as enzymes involved in cancer cell proliferation. For example, fluorinated isatin derivatives have been shown to induce apoptosis in cancer cells.[2]
In the context of enzyme inhibition, the pyridine carboxylic acid scaffold is a key component in the design of various enzyme inhibitors.[6] The addition of fluorine can further enhance the inhibitory potency and selectivity. For instance, isonicotinic acid hydrazide (INH) itself is known to be a competitive inhibitor of δ-aminolevulinic acid synthase by reacting with the enzyme's cofactor, pyridoxal phosphate.[7]
Visualizing the Synthesis and Mechanism
To illustrate the general workflow and potential mechanism of action, the following diagrams are provided.
Caption: General synthesis workflow for isonicotinic acid hydrazide-hydrazones.
Caption: Proposed mechanism of action for isonicotinic acid hydrazide derivatives.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTST Journal | SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES [ftstjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. [Inhibition of porphyrin synthesis by isonicotinic acid hydrazide in models simulating porphyria] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Compounds Derived from 3,5-Difluoroisonicotinic Acid
For researchers, scientists, and drug development professionals, understanding the stability of novel chemical entities is a critical step in the journey from discovery to clinical application. Compounds derived from 3,5-Difluoroisonicotinic acid are of significant interest in medicinal chemistry due to the advantageous properties conferred by the fluorine atoms, such as enhanced metabolic stability and target affinity. This guide provides an objective comparison of the stability of various derivatives of this compound, supported by illustrative experimental data and detailed methodologies.
Data Presentation: Comparative Stability Analysis
The stability of a compound is a key determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential. Below is a summary of the chemical and metabolic stability of a series of hypothetical compounds derived from this compound, alongside a non-fluorinated analogue for comparison. This data is presented to illustrate the typical stability profiles that can be expected and to highlight the impact of structural modifications.
Disclaimer: The following data is representative and for illustrative purposes only. Actual experimental results may vary.
| Compound ID | Structure | Type | Chemical Half-life (t½) at pH 7.4 (hours) | Metabolic Half-life (t½) in Human Liver Microsomes (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| DFIA-01 | 3,5-Difluoro-N-methylisonicotinamide | Amide | > 48 | 125 | 15.6 |
| DFIA-02 | 3,5-Difluoro-N-ethylisonicotinamide | Amide | > 48 | 150 | 13.1 |
| DFIA-03 | Ethyl 3,5-difluoroisonicotinate | Ester | 24 | 45 | 43.8 |
| DFIA-04 | 3,5-Difluoro-N-(pyridin-2-yl)isonicotinamide | Amide | > 48 | 98 | 20.1 |
| IA-01 | N-methylisonicotinamide (Non-fluorinated) | Amide | > 48 | 35 | 56.3 |
Key Observations:
-
Impact of Fluorination: The non-fluorinated analogue, IA-01 , exhibits significantly lower metabolic stability (shorter half-life and higher intrinsic clearance) compared to its fluorinated counterpart, DFIA-01 . This underscores the protective effect of fluorine atoms against metabolic degradation, a common strategy in drug design.
-
Amides vs. Esters: The ester derivative, DFIA-03 , shows lower chemical and metabolic stability compared to the amide derivatives. Esters are generally more susceptible to hydrolysis by esterases present in plasma and liver microsomes.
-
Effect of N-substituent: The nature of the N-substituent on the amide can influence metabolic stability. While both DFIA-01 and DFIA-02 are highly stable, subtle differences can arise based on the size and nature of the alkyl group. The introduction of a heterocyclic ring, as in DFIA-04 , can introduce new potential sites for metabolism, leading to a slightly lower half-life compared to the simple alkyl amides.
Experimental Protocols
To ensure the reproducibility and accuracy of stability assessments, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.
Chemical Stability Assay in Aqueous Buffers
Objective: To determine the hydrolytic stability of a compound at a physiological pH.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
-
Incubation:
-
Dilute the stock solution of the test compound into the pre-warmed PBS (37°C) to a final concentration of 10 µM.
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate any proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line corresponds to the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To evaluate the susceptibility of a compound to phase I metabolism by cytochrome P450 enzymes.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system solution.
-
-
Incubation Mixture:
-
In a 96-well plate, combine the HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein concentration).
-
Mandatory Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing chemical and metabolic stability.
Logical Workflow for Compound Progression
Caption: Decision-making workflow based on stability assessment.
quantitative analysis of 3,5-Difluoroisonicotinic acid in a reaction mixture
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample throughput, and the nature of the reaction mixture. The following table summarizes the key performance characteristics of HPLC, GC, and titration for the analysis of acidic compounds, providing a framework for choosing the most suitable technique for 3,5-Difluoroisonicotinic acid.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Acid-Base Titration |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Neutralization reaction between the acidic analyte and a standardized basic titrant. |
| Selectivity | High (excellent for complex mixtures). | High (requires derivatization for non-volatile analytes). | Low (susceptible to interference from other acidic or basic components). |
| Sensitivity | High (typically µg/mL to ng/mL). | Very High (typically ng/mL to pg/mL). | Low (typically mg/mL). |
| Sample Throughput | Moderate to High. | Moderate. | Low to Moderate. |
| Instrumentation | HPLC system with UV or DAD detector. | GC system with FID or MS detector. | Burette, pH meter or indicator. |
| Advantages | - Applicable to a wide range of compounds.- High resolution and selectivity.- Non-destructive. | - Excellent separation efficiency.- High sensitivity, especially with MS detection. | - Simple and inexpensive.- No specialized equipment required.- Provides absolute quantification. |
| Disadvantages | - Higher cost of instrumentation and solvents.- Method development can be time-consuming. | - Requires volatile or derivatized analytes.- High temperatures can cause degradation of thermally labile compounds. | - Not suitable for trace analysis.- Lacks selectivity in complex mixtures.- Endpoint determination can be subjective. |
Experimental Protocols
The following are detailed methodologies for each analytical technique. These protocols are based on general methods for acidic and fluorinated compounds and should be optimized and validated for the specific reaction mixture containing this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the direct analysis of this compound in a reaction mixture, offering high selectivity and sensitivity.
1. Sample Preparation:
- Dilute a known amount of the reaction mixture in the mobile phase to a concentration within the calibration range.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions (starting point):
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and water with 0.1% formic or phosphoric acid to ensure the analyte is in its protonated form. A gradient elution may be necessary to separate it from other reaction components.[1]
- Flow Rate: 1.0 mL/min.[1]
- Injection Volume: 10 µL.
- Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 210-280 nm).[1]
- Column Temperature: 30 °C.
3. Calibration:
- Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
- Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
- Inject the prepared sample and determine the peak area corresponding to this compound.
- Calculate the concentration in the sample using the calibration curve.
Gas Chromatography (GC)
GC analysis of carboxylic acids typically requires derivatization to increase their volatility and thermal stability. Trimethylsilyl (TMS) derivatization is a common approach.[2][3]
1. Sample Preparation and Derivatization:
- Evaporate a known volume of the reaction mixture to dryness under a stream of nitrogen.
- Add a TMS derivatizing agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., acetonitrile).
- Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization.[2]
2. GC Conditions (starting point):
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.[2]
- Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). FID is a universal detector for organic compounds, while MS provides higher selectivity and structural information.
- Detector Temperature: 300 °C.[2]
3. Calibration and Quantification:
- Follow a similar calibration procedure as for HPLC, using derivatized standards of this compound.
Acid-Base Titration
This classical method can be employed for a rapid, albeit less selective, quantification of this compound, especially in simpler reaction mixtures where it is the primary acidic component.
1. Sample Preparation:
- Dissolve a known weight of the reaction mixture in a suitable solvent (e.g., a mixture of water and ethanol).
2. Titration Procedure:
- Add a few drops of a suitable indicator (e.g., phenolphthalein) or use a pH meter to monitor the pH change.
- Titrate the sample with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the equivalence point is reached (indicated by a color change or a sharp inflection in the pH curve).[4]
3. Calculation:
- The concentration of this compound can be calculated using the following formula:
Visualizing the Analytical Workflow
To aid in understanding the logical flow of selecting and implementing a quantitative analysis method, the following diagram illustrates the general workflow.
References
- 1. cipac.org [cipac.org]
- 2. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a GC-FID Method for the Quantitation of 20 Different Acidic and Neutral Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
A Comparative Guide to the Synthetic Routes of 3,5-Difluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
3,5-Difluoroisonicotinic acid is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its unique substitution pattern imparts desirable properties to target molecules, making its efficient synthesis a topic of significant interest. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering a comprehensive overview of methodologies, quantitative data, and detailed experimental protocols to aid researchers in selecting the most suitable pathway for their specific needs.
Comparative Analysis of Synthetic Strategies
Several synthetic strategies have been devised to produce this compound. These routes can be broadly categorized based on their starting materials and key transformations. Below is a summary and comparison of the most common approaches.
| Route | Starting Material | Key Intermediates | Key Reactions | Overall Yield | Reagents/Conditions of Note | Advantages | Disadvantages |
| Route 1 | 3,5-Dichloropyridine | 3,5-Difluoropyridine, 3,5-Difluoro-4-methylpyridine | Halogen Exchange, Lithiation, Methylation, Oxidation | Moderate | KF/CsF, n-BuLi, CH₃I, KMnO₄ | Readily available starting material. | Multi-step, use of cryogenic conditions and pyrophoric reagents. |
| Route 2 | 3,5-Lutidine | 3,5-Difluoro-4-cyanopyridine | Ammoxidation, Fluorination, Hydrolysis | Moderate to Good | V₂O₅/TiO₂ catalyst, KF, H₂SO₄/H₂O | Potentially high-yielding. | Requires specialized ammoxidation reactor, harsh hydrolysis conditions. |
| Route 3 | 2,4,5-Trichloronitrobenzene | 5-Chloro-2,4-difluoronitrobenzene, 1,3-Dichloro-4,6-difluorobenzene, 2,6-Dichloro-3,5-difluoronitrobenzene, 3,5-Difluoroaniline | Halogen Exchange, Chlorination/Denitration, Nitration, Reduction, Sandmeyer Reaction | Low to Moderate | KF, Cl₂, HNO₃/H₂SO₄, Pd/C, NaNO₂, CuCN | Utilizes inexpensive starting materials. | Lengthy multi-step synthesis with several hazardous reagents and reactions. |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the logical flow of each synthetic route, the following diagrams illustrate the key transformations.
Caption: Route 1: Synthesis from 3,5-Dichloropyridine.
Caption: Route 2: Synthesis from 3,5-Lutidine (Conceptual).
Note: The direct conversion of 3,5-dicyanopyridine to 3,5-difluoro-4-cyanopyridine is not a standard transformation and represents a conceptual simplification. A more likely route would involve fluorination of a different precursor.
Caption: Route 3: Synthesis from 2,4,5-Trichloronitrobenzene.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.
Route 1: From 3,5-Dichloropyridine
This route involves the initial conversion of 3,5-dichloropyridine to 3,5-difluoropyridine via a halogen exchange reaction, followed by metallation, functionalization, and final oxidation.
Step 1: Synthesis of 3,5-Difluoropyridine
-
Reaction: 3,5-Dichloropyridine is subjected to a halogen exchange reaction using a fluoride salt at elevated temperatures.
-
Reagents and Conditions: A mixture of 3,5-dichloropyridine, potassium fluoride (KF), and cesium fluoride (CsF) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane is heated to 180-220°C for several hours. The use of a phase-transfer catalyst can facilitate the reaction.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.
Step 2: Synthesis of 3,5-Difluoro-4-methylpyridine
-
Reaction: 3,5-Difluoropyridine is first lithiated at the 4-position, followed by quenching with an electrophilic methyl source.
-
Reagents and Conditions: A solution of 3,5-difluoropyridine in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred at -78°C for 1-2 hours. Methyl iodide (CH₃I) is then added, and the reaction is allowed to slowly warm to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Reaction: The methyl group of 3,5-difluoro-4-methylpyridine is oxidized to a carboxylic acid.
-
Reagents and Conditions: 3,5-Difluoro-4-methylpyridine is heated at reflux with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The reaction progress is monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove manganese dioxide. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford this compound.
Route 2: From 3,5-Lutidine (Conceptual)
This conceptual route involves the ammoxidation of 3,5-lutidine to form a dinitrile, followed by fluorination and hydrolysis. While plausible, specific literature for the direct fluorination of the dinitrile intermediate is scarce.
Step 1: Synthesis of 3,5-Pyridinedicarbonitrile
-
Reaction: Catalytic vapor-phase ammoxidation of 3,5-lutidine.
-
Reagents and Conditions: A gaseous mixture of 3,5-lutidine, ammonia, and air is passed over a heated catalyst bed, typically composed of vanadium and titanium oxides (e.g., V₂O₅/TiO₂), at temperatures ranging from 350-450°C.
-
Work-up and Purification: The product stream is cooled to condense the dinitrile, which is then collected and can be purified by crystallization or sublimation.
Step 2: Hydrolysis to this compound
-
Reaction: The nitrile groups of a suitable difluorinated cyanopyridine precursor are hydrolyzed to carboxylic acids.
-
Reagents and Conditions: The difluorinated cyanopyridine is heated in a concentrated aqueous acid, such as sulfuric acid, or a strong aqueous base, like sodium hydroxide, followed by acidification.
-
Work-up and Purification: After hydrolysis, the reaction mixture is cooled and the pH is adjusted to precipitate the carboxylic acid. The product is isolated by filtration, washed, and dried.
Route 3: From 2,4,5-Trichloronitrobenzene
This is a lengthy but potentially cost-effective route starting from a readily available bulk chemical.
Step 1: Synthesis of 5-Chloro-2,4-difluoronitrobenzene
-
Reaction: Selective halogen exchange of 2,4,5-trichloronitrobenzene.
-
Reagents and Conditions: 2,4,5-Trichloronitrobenzene is heated with an alkali metal fluoride, such as potassium fluoride, in a polar aprotic solvent.
-
Work-up and Purification: The product is isolated by filtration of the inorganic salts and distillation of the crude reaction mixture.
Step 2: Synthesis of 1,3-Dichloro-4,6-difluorobenzene
-
Reaction: Chlorination with concomitant denitration.
-
Reagents and Conditions: 5-Chloro-2,4-difluoronitrobenzene is treated with chlorine gas at elevated temperatures.
-
Work-up and Purification: The product is obtained after fractional distillation of the reaction mixture.
Step 3: Synthesis of 2,6-Dichloro-3,5-difluoronitrobenzene
-
Reaction: Nitration of 1,3-dichloro-4,6-difluorobenzene.
-
Reagents and Conditions: The dichlorodifluorobenzene is nitrated using a mixture of nitric acid and sulfuric acid.
-
Work-up and Purification: The product is isolated by pouring the reaction mixture onto ice and separating the organic layer.
Step 4: Synthesis of 3,5-Difluoroaniline
-
Reaction: Reduction of the nitro group and reductive dechlorination.
-
Reagents and Conditions: 2,6-Dichloro-3,5-difluoronitrobenzene is reduced with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst and a base.
-
Work-up and Purification: The catalyst is filtered off, and the product is isolated by extraction and distillation.
Step 5: Synthesis of 3,5-Difluoroisonicotinonitrile
-
Reaction: Sandmeyer reaction of 3,5-difluoroaniline.
-
Reagents and Conditions: 3,5-Difluoroaniline is diazotized with sodium nitrite in an acidic medium, followed by reaction with a copper(I) cyanide solution.
-
Work-up and Purification: The product is isolated by extraction and purified by chromatography or distillation.
Step 6: Synthesis of this compound
-
Reaction: Hydrolysis of the nitrile.
-
Reagents and Conditions: 3,5-Difluoroisonicotinonitrile is hydrolyzed under acidic or basic conditions as described in Route 2.
-
Work-up and Purification: The product is isolated by acidification and filtration.
Conclusion
The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The choice of a particular synthetic pathway will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, the available equipment, and the tolerance for hazardous reagents and conditions. This guide provides the necessary data and protocols to enable an informed decision for the efficient synthesis of this valuable chemical intermediate.
Comparative Study of Catalysts for Reactions of 3,5-Difluoroisonicotinic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient catalytic synthesis of derivatives of 3,5-Difluoroisonicotinic acid is a critical step in the discovery of novel therapeutic agents. This guide provides a comparative overview of various catalytic systems for key reactions of this versatile building block, including amidation, esterification, and cross-coupling reactions. The information presented is based on documented experimental data to aid in the selection of optimal reaction conditions.
Introduction
This compound is a valuable scaffold in medicinal chemistry due to the presence of the electron-withdrawing fluorine atoms, which can enhance metabolic stability and binding affinity of drug candidates. The development of efficient and selective catalytic methods for the transformation of its carboxylic acid group and for the functionalization of the pyridine ring is therefore of significant interest. This guide summarizes and compares different catalytic approaches for amidation, esterification, and Suzuki cross-coupling reactions involving this compound and its derivatives.
Data Presentation: Catalyst Performance in Key Reactions
The following tables provide a summary of quantitative data for different catalytic reactions of this compound, compiled from various sources.
Table 1: Catalytic Amidation of this compound
| Catalyst System | Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HATU / DIPEA | Pro-OBn·HCl | DCM | Room Temp. | 6 | 83 | [1] |
| HBTU / DIEA | 2-Chloroaniline | DMF | 0 to Room Temp. | Several | - | [2] |
| TiF₄ | Benzylamine | Toluene | 110 | 24 | 93 (for nicotinic acid) | [3] |
Note: Data for TiF₄ catalyzed amidation is for nicotinic acid and is provided as a reference for a potential catalyst system.
Table 2: Catalytic Esterification of this compound
| Catalyst System | Alcohol Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DCC / DMAP | General Alcohols | CH₂Cl₂ | 0 to 20 | 3 | Good to High | [4][5][6] |
| TiCl₄ | 1-Propanol | Dichloromethane | - | - | 80 (for 4-chlorophenylacetic acid) | [7] |
Note: Data for TiCl₄ catalyzed esterification is for a related aromatic carboxylic acid and suggests a potential catalytic approach.
Table 3: Catalytic Suzuki Cross-Coupling of 3,5-Dihalo-isonicotinic Acid Derivatives
| Catalyst System | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Hetero(aryl) boronic acids | Na₃PO₄ | Dioxane | 65 - 100 | - | 5 - 89 | [8] |
| Ligand-free PdCl₂ | 2,4-difluorophenyl-boronic acid | K₂CO₃ | DMF/H₂O | 75 | - | 98 | [9] |
Note: These examples utilize related dihalo-pyridyl or aryl halide substrates, demonstrating the potential for Suzuki coupling on the this compound scaffold.
Experimental Protocols
Detailed methodologies for the key catalytic reactions are provided below.
Protocol 1: HATU-Mediated Amidation[1]
To a solution of this compound (1.0 eq) and an amine hydrochloride salt (e.g., Pro-OBn·HCl, 1.0 eq) in anhydrous Dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA, 3.0 eq) is added. The mixture is stirred until dissolution. 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU, 1.5 eq) is then added, and the reaction mixture is stirred at room temperature for 6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is washed sequentially with 1.0 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: Steglich Esterification using DCC/DMAP[4][5][6]
To a solution of this compound (1.0 eq) and the desired alcohol (1.1 eq) in anhydrous Dichloromethane (CH₂Cl₂), 4-Dimethylaminopyridine (DMAP, 0.1 eq) is added. The mixture is cooled to 0 °C in an ice bath. N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) is then added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 3-5 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is observed. The reaction is monitored by TLC. Upon completion, the DCU is removed by filtration. The filtrate is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by column chromatography or distillation.
Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling[8][9]
A reaction vessel is charged with a derivative of this compound (e.g., a bromo- or chloro- derivative at a position to be coupled), the corresponding boronic acid or boronic ester (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂ or PdCl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Na₃PO₄, 2-3 eq). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent (e.g., Dioxane, DMF/H₂O) is added, and the mixture is heated to the desired temperature (e.g., 75-100 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., Ethyl Acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the described catalytic reactions.
Caption: Workflow for Catalytic Amidation.
Caption: Workflow for Catalytic Esterification.
Caption: Catalytic Cycle for Suzuki Coupling.
References
- 1. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,5-Difluoroisonicotinic Acid: A Guide for Laboratory Professionals
Effective management and disposal of 3,5-Difluoroisonicotinic acid are critical for ensuring laboratory safety and environmental protection. This document provides comprehensive, step-by-step procedures for the safe handling and disposal of this fluorinated organic compound.
As a difluorinated derivative of isonicotinic acid, this compound requires careful handling due to its hazardous properties. It is classified as acutely toxic if swallowed, a skin irritant, and capable of causing serious eye damage.[1] The presence of fluorine atoms in the molecule necessitates disposal methods that can effectively break the strong carbon-fluorine bonds and manage potentially hazardous decomposition byproducts, such as hydrogen fluoride.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles and a face shield
-
A properly fitted laboratory coat
-
Closed-toe shoes
All handling and waste management activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Quantitative Data for Disposal
The primary and most effective method for the disposal of this compound is high-temperature incineration.[2][3][4][5] This process ensures the complete destruction of the compound. The operational parameters for the incineration of halogenated organic waste are summarized in the table below.
| Parameter | Recommended Value | Rationale |
| Incineration Temperature | 1100°C to 1300°C | Ensures complete combustion of halogenated organic compounds.[1][2][4][5] |
| Residence Time | Minimum of 2 seconds | Provides sufficient time for the complete destruction of the waste material.[1][5] |
| Waste Classification | Halogenated Organic Waste | Due to the presence of fluorine, this waste must be segregated with other halogenated materials.[6][7][8] |
| RCRA Waste Code (Potential) | F001/F002 (if used as a solvent), U-List or P-List (if a discarded commercial chemical product) | Specific code depends on the material's use and concentration. Consultation with an Environmental Health and Safety (EHS) professional is recommended for precise classification.[9][10][11][12] |
Experimental Protocol for Laboratory-Scale Waste Disposal
This protocol outlines the standard operating procedure for the collection, segregation, and preparation of this compound waste for disposal.
Materials:
-
Designated hazardous waste container (clearly labeled, compatible material)
-
Personal Protective Equipment (as listed above)
-
Chemical fume hood
-
Waste manifest or logbook
Procedure:
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated materials (e.g., weighing boats, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be labeled as "Hazardous Waste: Halogenated Organic Compounds" and should explicitly list "this compound."[6][7]
-
Crucially, do not mix this waste with non-halogenated organic waste, acids, bases, or other incompatible waste streams. [7][8]
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with the chemical and is in good condition.
-
Keep the container securely sealed when not in use to prevent the release of any vapors.
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from all three rinses must be collected and disposed of as liquid halogenated hazardous waste.
-
Once triple-rinsed and completely dry, the container can be disposed of according to institutional guidelines for decontaminated labware.
-
-
Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form.
-
Spill Management
In the event of a spill, the following procedures must be followed immediately:
-
Small Spills (within a chemical fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical absorbent pad).
-
Carefully sweep or collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent entry into the affected area until it has been cleared by trained personnel.
-
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
- 1. basel.int [basel.int]
- 2. High-Temperature Incineration | Clean Harbors [cleanharbors.com]
- 3. bionicsscientific.com [bionicsscientific.com]
- 4. zerowasteeurope.eu [zerowasteeurope.eu]
- 5. epa.gov [epa.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 9. actenviro.com [actenviro.com]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. wmsolutions.com [wmsolutions.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Difluoroisonicotinic Acid
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 3,5-Difluoroisonicotinic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring personal safety and environmental protection.
This compound is a solid compound that poses significant health risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage[1]. Due to its corrosive nature, similar to other halogenated acids, stringent safety measures are required during its handling, storage, and disposal.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Work in a certified chemical fume hood |
| Conducting reactions | Chemical safety goggles and a face shield | Chemical-resistant gloves | Laboratory coat | Work in a certified chemical fume hood |
| Handling spills | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | Use appropriate respiratory protection based on the spill size and location |
| Waste disposal | Chemical safety goggles and a face shield | Chemical-resistant gloves | Laboratory coat | Work in a certified chemical fume hood |
Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
Operational Plan: Step-by-Step Handling Procedures
To ensure a safe laboratory environment, a systematic approach to handling this compound is mandatory. The following workflow outlines the key stages from preparation to disposal.
Detailed Methodologies
1. Preparation:
-
Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a laboratory coat, closed-toe shoes, and safety glasses. When handling the solid or its solutions, upgrade to chemical safety goggles and a face shield. Don chemical-resistant gloves.
-
Work in a Fume Hood: All operations involving this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[2][3].
-
Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
2. Handling:
-
Weighing: To avoid creating dust, handle the solid carefully. Use a spatula to transfer the compound.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. Reaction:
-
Addition: Add the compound or its solution to the reaction vessel slowly and in a controlled manner.
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
4. Cleanup and Disposal:
-
Waste Segregation: All waste containing this compound, including reaction mixtures, solvents, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated, labeled, and sealed container for halogenated organic waste. Do not mix with other waste streams.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. Rinse with an appropriate solvent (e.g., acetone) and collect the rinsate as hazardous waste. Then wash with soap and water.
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Spill Response:
-
Small Spills (within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using a chemical absorbent pad or an inert material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent[4].
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
Contact your institution's EHS office immediately.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing[2]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[2]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these safety protocols, you can minimize the risks associated with handling this compound and maintain a safe and productive research environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) before working with any hazardous chemical.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

